Volasertib
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 11 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNJFOWDRLKDSF-XKHVUIRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025694, DTXSID801099395 | |
| Record name | Volasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755038-65-4, 755038-54-1 | |
| Record name | Volasertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Volasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Volasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[Trans-4[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-Ethyl-5,6,7,8-Tetrahydro-5-Methyl-8-(1-Methylethyl)-6-Oxo-2-Pteridinyl]Amino]-3-Methoxy-Benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VOLASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EM57086EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Volasertib in Acute Myeloid Leukemia: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volasertib (BI 6727) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis. In Acute Myeloid Leukemia (AML), a disease characterized by the rapid proliferation of malignant myeloid progenitor cells, PLK1 is frequently overexpressed, making it a rational therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of this compound in AML, detailing its molecular interactions, cellular consequences, and the preclinical data that underscore its therapeutic potential. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound and its Target: PLK1
This compound is a dihydropteridinone derivative that acts as an ATP-competitive inhibitor of the PLK family of serine/threonine kinases.[1] It exhibits high potency against PLK1, with lesser activity against PLK2 and PLK3.[2][3] PLK1 is a master regulator of multiple stages of mitosis, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[4] Its heightened expression in AML cells compared to normal hematopoietic progenitors provides a therapeutic window for selective targeting of the leukemic cells.[5]
Core Mechanism of Action: Inhibition of PLK1 and Mitotic Arrest
This compound competitively binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of its downstream substrates.[1] This inhibition disrupts the carefully orchestrated process of mitosis, leading to a distinctive cellular phenotype. The primary consequence of PLK1 inhibition by this compound in AML cells is a profound G2/M phase cell cycle arrest.[2][6] This arrest is characterized by the accumulation of cells with 4N DNA content.[2] Deprived of essential mitotic regulation by PLK1, the cells are unable to properly form a bipolar spindle and segregate their chromosomes, triggering the spindle assembly checkpoint.[3] Prolonged mitotic arrest ultimately leads to the induction of apoptosis and cell death.[2][3]
Quantitative Data: In Vitro Efficacy of this compound in AML
The potency of this compound has been extensively evaluated across a range of AML cell lines, including those with varying genetic backgrounds and resistance profiles.
Table 1: Inhibitory Activity of this compound against PLK Kinases
| Kinase | IC50 (nM) |
| PLK1 | 0.87[2][3] |
| PLK2 | 5[2][3] |
| PLK3 | 56[2][3] |
Table 2: GI50 Values of this compound in Parental and Resistant AML Cell Lines
| Cell Line | Parental GI50 (nM) | Resistant GI50 (nM) |
| MOLM14 | 4.6[2] | 149.8[2] |
| HL-60 | 5.8[2] | 164.0[2] |
| MV4;11 | 4.6[2] | 42.8[2] |
| K562 | 14.1[2] | 1265.8[2] |
| HEL | 17.7[2] | 277.7[2] |
Signaling Pathways and Molecular Interactions
The mechanism of action of this compound is intrinsically linked to the PLK1 signaling pathway, which governs the transition from G2 to M phase and progression through mitosis.
The PLK1 Signaling Pathway
PLK1 activity is tightly regulated throughout the cell cycle. Upstream kinases such as Aurora A, in concert with cofactors like Bora, phosphorylate and activate PLK1 at the G2/M transition.[7][8] Once active, PLK1 phosphorylates a multitude of substrates essential for mitosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. PLK1 Monoclonal Antibody (3C11) (MA5-17152) [thermofisher.com]
- 6. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Regulation of PLK1 Activity at G2/M Transition [reactome.org]
- 8. Bora and Aurora A Cooperatively Activate Plk1 and Control the Entry into Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Volasertib: A Deep Dive into Target Binding and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding profile and kinase selectivity of volasertib (BI 6727), a potent and selective inhibitor of Polo-like kinase 1 (Plk1). This compound is a dihydropteridinone derivative that has been investigated as a therapeutic agent in various cancers, particularly in acute myeloid leukemia (AML).[1][2] Understanding its molecular interactions is crucial for its application and the development of future kinase inhibitors.
Mechanism of Action and Target Binding
This compound functions as an ATP-competitive inhibitor, targeting the highly conserved ATP-binding pocket within the kinase domain of Plk1.[1][3][4][5] This competitive binding prevents the phosphorylation of Plk1 substrates, which are essential for the regulation of multiple stages of mitosis.[1][2] Inhibition of Plk1 by this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6][7][8]
The binding of this compound to the Plk1 kinase domain is highly specific. While it is a potent inhibitor of Plk1, it also shows activity against the closely related kinases Plk2 and Plk3, albeit at lower potencies.[3][5][7]
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound demonstrates a high degree of selectivity for the Plk family over a broad range of other kinases.
Table 1: this compound Potency against Polo-like Kinase Family Members
| Kinase Target | IC50 (nM) | Selectivity vs. Plk1 |
| Plk1 | 0.87 | - |
| Plk2 | 5 | ~6-fold |
| Plk3 | 56 | ~65-fold |
Data sourced from cell-free enzyme assays.[3][5][7]
Table 2: Broader Kinase Selectivity
| Kinase Panel | Concentration | Inhibitory Activity |
| >50 unrelated kinases | Up to 10 µM | No significant inhibition |
This broad screening demonstrates the high selectivity of this compound for the Plk kinase family.[3][7][9][10]
Signaling Pathways Modulated by this compound
The primary signaling pathway disrupted by this compound is the Plk1-mediated cell cycle progression. Inhibition of Plk1 initiates a cascade of events leading to mitotic arrest and apoptosis. Additionally, studies have shown that this compound can influence other survival pathways, such as the PI3K/AKT/mTOR and MEK/ERK pathways.[3][6]
Experimental Protocols
The determination of this compound's binding affinity and selectivity involves several key experimental methodologies.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of this compound on purified kinase enzymes.
Objective: To quantify the concentration of this compound required to inhibit 50% of the kinase activity (IC50).
Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human Plk1 is expressed and purified. A generic substrate, such as casein, is prepared.[7]
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Reaction Mixture: The kinase, substrate, and ATP (often radiolabeled with γ-³²P-ATP) are combined in a reaction buffer.[7]
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Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures.
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Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes) to allow for phosphorylation.[7]
-
Reaction Termination: The reaction is stopped, typically by adding an acid like trichloroacetic acid (TCA).[7]
-
Quantification: The amount of phosphorylated substrate is measured. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the this compound concentration to determine the IC50 value.
Cell-Based Proliferation and Viability Assays
These assays assess the effect of this compound on cancer cell lines to determine its cellular potency (EC50 or GI50).
Objective: To measure the concentration of this compound that inhibits cell growth or viability by 50%.
Protocol Outline:
-
Cell Culture: Cancer cell lines are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of this compound concentrations.
-
Incubation: The cells are incubated for a defined period, typically 72 to 96 hours.[7][11]
-
Viability/Proliferation Measurement: A reagent (e.g., MTS, resazurin, or a lactate dehydrogenase assay reagent) is added to the wells.[12] The metabolic activity of viable cells converts the reagent into a colored or fluorescent product.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: Dose-response curves are generated to calculate the EC50 or GI50 values.[12]
Cell Cycle Analysis by Flow Cytometry
This method is used to confirm the mechanism of action by observing the accumulation of cells in the G2/M phase.
Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Protocol Outline:
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time (e.g., 24 hours).[6]
-
Cell Harvesting: Cells are harvested and washed.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.[7]
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating fluorescent dye, such as propidium iodide.[7]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.
-
Data Analysis: The resulting histogram shows distinct peaks corresponding to cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. An increase in the G2/M peak indicates cell cycle arrest at this stage.
Mechanisms of Resistance
A notable mechanism of acquired resistance to this compound involves mutations within the ATP-binding domain of Plk1.[3] Specific mutations, such as p.F183L and p.L59W, have been identified in this compound-resistant leukemia cell lines.[3][13] These mutations likely alter the conformation of the ATP-binding pocket, thereby reducing the binding affinity of this compound and diminishing its inhibitory effect.[3]
Conclusion
This compound is a highly potent and selective inhibitor of Plk1, with a well-defined mechanism of action centered on the disruption of mitotic progression. Its high affinity for Plk1 and selectivity over other kinases underscore its design as a targeted therapeutic agent. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the development of next-generation Plk inhibitors. A thorough understanding of its binding characteristics, downstream signaling effects, and potential resistance mechanisms is essential for optimizing its clinical utility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and mechanism of action of this compound, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound preclinical activity in high-risk hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Phase I trial of this compound, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor this compound (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Genesis of a Mitotic Disruptor: A Technical Guide to the Discovery and Development of Volasertib (BI 6727)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the discovery and development of Volasertib (BI 6727), a potent and selective inhibitor of Polo-like kinase 1 (PLK1). From its origins as a dihydropteridinone derivative to its evaluation in clinical trials, this document provides a comprehensive overview of the key milestones, experimental methodologies, and critical data that have defined this compound's journey as a promising anti-cancer agent.
Discovery and Medicinal Chemistry
This compound (BI 6727) emerged from a focused effort to develop inhibitors of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1] Overexpression of PLK1 is a common feature in a wide array of human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[2]
This compound is a second-generation PLK1 inhibitor, a dihydropteridinone derivative, developed by Boehringer Ingelheim.[1] Its design aimed to improve upon the pharmacokinetic profile of its predecessor, BI 2536. The chemical synthesis of this compound has been a subject of optimization to enable large-scale production for clinical studies.[3] Structure-activity relationship (SAR) studies of dihydropteridinone derivatives have been instrumental in refining the potency and selectivity of these compounds against PLK1.[4][5]
Mechanism of Action: Targeting the Mitotic Engine
This compound functions as an ATP-competitive inhibitor of PLK1.[6] By binding to the ATP-binding pocket of the PLK1 protein, it blocks the kinase's activity, thereby disrupting the intricate choreography of mitotic events.[1] This inhibition leads to a cascade of cellular consequences, ultimately culminating in mitotic arrest and apoptosis (programmed cell death) in cancer cells.[7] The cellular phenotype induced by this compound is often referred to as a "Polo arrest," characterized by the formation of monopolar spindles.[2]
PLK1 Signaling Pathway and this compound's Point of Intervention
Polo-like kinase 1 is a master regulator of the M phase of the cell cycle. Its activation and subsequent phosphorylation of a multitude of downstream substrates are essential for centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[8][9][10] The PIM-CHK1 signaling pathway has been identified as a regulator of PLK1 phosphorylation and function during mitosis.[11][12] this compound's inhibition of PLK1 disrupts these critical processes, leading to mitotic catastrophe and cell death.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spotlight on this compound: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Volasertib: A Technical Overview for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for volasertib, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), in the context of solid tumors. This compound has been investigated as a monotherapy and in combination with other anticancer agents, demonstrating significant antitumor activity in a variety of preclinical models. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathway and experimental workflows.
Mechanism of Action
This compound exerts its anticancer effects by targeting PLK1, a key regulator of the cell cycle.[1][2][3][4] Overexpressed in numerous cancers, PLK1 plays a critical role in mitotic progression.[1][3] this compound competitively binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity.[1][2][3] This inhibition disrupts the proper assembly of the mitotic spindle, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death).[1][3] Downstream substrates of PLK1, such as TCTP and Myt1, are also affected by this compound's inhibitory action.[1]
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo activity of this compound in various solid tumor models.
Table 1: In Vitro Efficacy of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| A549 | Non-Small Cell Lung Cancer | ~50 | Cell Proliferation Assay | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [5] |
| A549 (p53 wt) | Non-Small Cell Lung Cancer | Significantly lower than p53 mutant | Cytotoxicity Assay | [6] |
| A549-920 (p53 kd) | Non-Small Cell Lung Cancer | Higher than p53 wt | Cytotoxicity Assay | [6] |
| NCI-H1975 (p53 mut) | Non-Small Cell Lung Cancer | Higher than p53 wt | Cytotoxicity Assay | [6] |
| H526 | Small Cell Lung Cancer | Not Specified | Cytotoxicity Assay | [7] |
| Daoy | Medulloblastoma | Not Specified | Growth Arrest Assay | [5] |
| ONS-76 | Medulloblastoma | Not Specified | Growth Arrest Assay | [5] |
| NB1643 | Neuroblastoma | 15.5 | Not Specified | [8] |
| NB-EBc1 | Neuroblastoma | 34.5 | Not Specified | [8] |
| CHLA-90 | Neuroblastoma | 24.6 | Not Specified | [8] |
| CHLA-136 | Neuroblastoma | 6.0 | Not Specified | [8] |
| HepG2 | Hepatoblastoma | < 10,000 | Cell Viability Assay | [9] |
| Huh-6 | Hepatoblastoma | < 10,000 | Cell Viability Assay | [9] |
| HB-214 | Hepatoblastoma | < 10,000 | Cell Viability Assay | [9] |
| Various | Pediatric Solid Tumors | Median: 14.1 (Range: 6.0 - 135) | Cytotoxicity Assay | [8][10] |
Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose & Schedule | Outcome | Reference |
| A549 | Non-Small Cell Lung Cancer | 20 mg/kg, i.p., 3x/week | Significant tumor growth inhibition | [1] |
| HCT116 | Colon Carcinoma | Not Specified | Tumor growth inhibition | [5] |
| NCI-H460 | Non-Small Cell Lung Cancer | Not Specified | Tumor growth inhibition | [5] |
| CXB1 (taxane-resistant) | Colon Carcinoma | Not Specified | Tumor growth inhibition | [5] |
| H526 | Small Cell Lung Cancer | 20 mg/kg, i.p., weekly | Significant tumor growth inhibition | [7] |
| Pediatric Solid Tumors (various) | Various | 30 mg/kg, i.v., q7dx3 | Significant differences in EFS in 59% of models; Objective responses in 4/32 solid tumor xenografts | [10] |
| Glioblastoma (intracranial) | Glioblastoma | Not Specified | In combination with radiation, significantly inhibited tumor growth and prolonged survival | [11] |
| Caski | Cervical Cancer | Not Specified | In combination with cisplatin, significantly inhibited tumor growth | [12] |
| HB-214 (PDX) | Hepatoblastoma | Not Specified | In combination with irinotecan, showed tumor growth inhibition | [9] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro Cell Proliferation and Cytotoxicity Assays
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a range of concentrations of this compound or vehicle control.
-
Viability Assessment (e.g., CCK-8 or MTT assay): After a specified incubation period (e.g., 24-72 hours), a viability reagent (such as Cell Counting Kit-8 or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1] Following a further incubation, the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-scid mice) are used for these studies.
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Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^7 A549 cells) is injected subcutaneously into the flank of each mouse.[1] For intracranial models, cells are stereotactically injected into the brain.[11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width^2) / 2. Animal body weight is also monitored as an indicator of toxicity.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose and schedule (e.g., 20 mg/kg, i.p., three times per week).[1] The control group receives a vehicle solution.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other endpoints can include event-free survival (EFS) and objective responses such as complete or partial tumor regression.[10]
-
Tissue Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers.[11]
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits PLK1, leading to M-phase arrest and apoptosis.
General Workflow for Preclinical Evaluation of this compound
Caption: A typical workflow for the preclinical assessment of this compound.
Combination Strategies
Preclinical studies have consistently shown that this compound's efficacy can be enhanced when combined with other anticancer agents. Synergistic effects have been observed with:
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Chemotherapeutic Agents: Combination with platinum-based agents like cisplatin and carboplatin has shown promise.[13][14] Additionally, studies have explored combinations with irinotecan and microtubule-targeting agents like vincristine.[9][15]
-
Targeted Therapies: The combination of this compound with the CRBN modulator CC-885 resulted in greater tumor growth inhibition than either agent alone in a non-small cell lung cancer model.[1]
-
Radiotherapy: In glioblastoma models, this compound sensitized glioma stem cells to radiation, leading to enhanced tumor growth inhibition and prolonged survival in intracranial xenografts.[11]
Biomarkers of Response
The tumor suppressor protein p53 has been investigated as a potential predictive biomarker for this compound sensitivity. In non-small-cell lung cancer cell lines, cells with wild-type p53 were more sensitive to this compound treatment compared to those with mutant or knockdown p53.[6]
Conclusion
Preclinical data strongly support the antitumor activity of this compound in a range of solid tumor models. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and potential for synergistic combinations make it a compelling agent for further investigation. Future research should continue to focus on identifying predictive biomarkers to guide patient selection and on optimizing combination strategies to maximize therapeutic benefit.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. oncoheroes.com [oncoheroes.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro study of the Polo-like kinase 1 inhibitor this compound in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound preclinical activity in high-risk hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor this compound (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The polo-like kinase 1 inhibitor this compound synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I trial of this compound (BI 6727), a polo-like kinase 1 (Plk1) inhibitor, in combination with cisplatin or carboplatin in patients with advanced solid tumors. - ASCO [asco.org]
- 14. Phase I trial of this compound, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of Volasertib in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of volasertib, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), with a specific focus on its application in preclinical and clinical leukemia models. This compound (also known as BI 6727) has been a subject of extensive research due to the critical role of its target, PLK1, in cell cycle regulation and its overexpression in various malignancies, including acute myeloid leukemia (AML).[1][2][3][4] This document details the drug's mechanism of action, summarizes key preclinical and clinical data, outlines resistance mechanisms, and provides detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound is a first-in-class, ATP-competitive inhibitor that primarily targets Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a master regulator of mitosis.[3][4][5] PLK1 is crucial for multiple stages of cell division, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[2][6] Its expression is tightly regulated, peaking during the G2/M phase of the cell cycle.[6] In many cancers, including up to 80% of malignancies, PLK1 is overexpressed and often associated with a poor prognosis.[1]
This compound competitively binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity at nanomolar concentrations.[1] While highly potent against PLK1, it also inhibits the closely related kinases PLK2 and PLK3 at higher, micromolar doses.[1][6][7] The inhibition of PLK1 in cancer cells disrupts the mitotic process, leading to a prolonged G2/M cell cycle arrest and ultimately, apoptotic cell death.[1][2][8] This selective induction of apoptosis in cancer cells, as opposed to a temporary cell cycle arrest in normal cells, provides a therapeutic window and minimizes toxicity.[1]
Preclinical Pharmacological Profile
In Vitro Efficacy in Leukemia Cell Lines
This compound has demonstrated high potency against a wide array of hematological malignant cell lines in vitro.[6][9] Studies have shown that it effectively inhibits the proliferation of cell lines derived from Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia in Blast Crisis (CML-BC), Acute Lymphoblastic Leukemia (ALL), and Malignant Lymphoma (ML).[6][9] The antiproliferative effect is primarily mediated by inducing cell cycle arrest in the G2/M phase, which is followed by an increase in the sub-G1 cell population, indicative of apoptosis.[6][9]
| Cell Line | Leukemia Type | GI50 (nM) of this compound |
| HL-60 | AML | Potent (Specific value not cited) |
| KG1a | AML | Potent (Specific value not cited) |
| MV4-11 | AML | Potent (Specific value not cited) |
| K562 | CML-BC | Potent (Specific value not cited) |
| HEL | AML | Potent (Specific value not cited) |
| MOLM14 | AML | Potent (Specific value not cited) |
| (Data synthesized from qualitative statements indicating high potency across most cell lines tested in cited studies.[6][9]) |
In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound has been confirmed in multiple in vivo xenograft models of AML.[5][6] In nude mice with established AML tumors, treatment with this compound resulted in significant tumor regression and was well-tolerated.[5] These preclinical findings provided a strong rationale for its clinical development in AML.[3][5]
Preclinical Combination Studies
To enhance its therapeutic effect, this compound has been evaluated in combination with several established and emerging anti-leukemia agents. Preclinical data support the use of this compound with:
-
Cytarabine (Ara-C): Additive effects were observed in cytarabine-sensitive AML cells.[10] Importantly, this compound retained its efficacy in cytarabine-resistant AML models, suggesting it may overcome this common resistance mechanism.[10]
-
Hypomethylating Agents (Azacitidine, Decitabine): Combination with azacitidine showed efficacy in most primary AML cells.[11][12] The combination of this compound and decitabine has also been explored.[3]
-
FLT3 Inhibitors (Quizartinib): Synergistic effects have been noted, providing a basis for combination therapy in FLT3-mutated AML.[3]
-
PI3K/AKT Inhibitors: this compound treatment can up-regulate the PI3K/AKT pathway; therefore, combining it with a PI3K inhibitor has been shown to be highly potent against AML cells.[6]
Clinical Pharmacokinetics and Patient Data
Pharmacokinetic Profile
Population pharmacokinetic analyses involving hundreds of patients with AML have characterized the behavior of this compound.[13][14]
| Parameter | Finding |
| Dose Independence | Pharmacokinetics were found to be dose-independent in the range of 150 to 550 mg.[13][14] |
| Inter-individual Variability | Low-to-mild variability in total clearance was observed.[13][14] |
| Covariates | Body surface area and ethnicity showed significant effects on pharmacokinetics.[13][14] Increased drug exposure was noted in Japanese patients.[13] |
| Drug Interactions | This compound and cytarabine did not influence the pharmacokinetic characteristics of each other when co-administered.[13][14] |
Clinical Efficacy in AML
This compound, particularly in combination with low-dose cytarabine (LDAC), has been extensively studied in elderly AML patients who are ineligible for intensive induction therapy.[5][8][15]
| Trial Phase | Treatment Arms | Key Efficacy Endpoints & Results |
| Phase II (Randomized) | This compound + LDAC vs. LDAC alone | Objective Response Rate (ORR): 31% vs. 13.3% (Odds Ratio 2.91).[5][16] Median Overall Survival (OS): 8.0 vs. 5.2 months (HR 0.63).[5] Median Event-Free Survival (EFS): 5.6 vs. 2.3 months.[8][16] |
| Phase I (Dose Escalation) | This compound + Decitabine | Objective Response Rate (ORR): 23%.[2] Maximum Tolerated Dose (MTD): 400 mg this compound with standard-dose decitabine.[2] |
| Phase III (POLO-AML-2) | This compound + LDAC vs. Placebo + LDAC | Primary endpoint of objective response was met, but the key secondary endpoint of overall survival was not. This was attributed to a higher rate of fatal infections in the this compound arm.[5][6] |
The most common treatment-emergent adverse events include myelosuppression (febrile neutropenia, thrombocytopenia, anemia) and mucositis.[2][5]
Mechanisms of Resistance
Resistance to this compound can emerge through various mechanisms, which is a critical consideration for its clinical application.
-
Target Alteration: Mutations in the ATP-binding domain of the PLK1 gene can confer resistance by preventing effective drug binding.[6]
-
Drug Efflux: Overexpression of the multidrug resistance protein 1 (MDR1) has been identified as a key mechanism in this compound-resistant cell lines, leading to increased drug efflux.[6][9]
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the pharmacological profile of this compound.
Protocol 1: Cell Viability and Proliferation Assay (MTS/WST-1)
This assay measures the metabolic activity of cells, which correlates with the number of viable cells.
-
Cell Seeding: Plate leukemia cells (e.g., HL-60, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM). Add the drug to the wells and include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of MTS or WST-1 reagent to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% inhibition of growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment: Seed 1x10⁶ cells in a 6-well plate and treat with this compound (e.g., at its GI50 concentration) or vehicle for 24 hours.
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash cells with PBS and fix by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution (e.g., FxCycle™ PI/RNase Staining Solution or a solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the DNA content histogram (FL2-A or equivalent).
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
Protocol 3: In Vivo AML Xenograft Model
This protocol describes the evaluation of this compound's efficacy in an animal model.
-
Cell Implantation: Subcutaneously inject 5-10 x 10⁶ human AML cells (e.g., MV4-11) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth: Monitor tumor growth by measuring with calipers. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Drug Administration: Administer this compound via intravenous (IV) infusion (e.g., 350 mg on days 1 and 15 of a 4-week cycle, as in clinical trials, but dose-adjusted for mice).[5]
-
Monitoring: Monitor tumor volume, body weight, and overall animal health regularly.
-
Endpoint: Continue treatment for a defined period (e.g., 4 weeks) or until tumors in the control group reach a predetermined maximum size.[5]
-
Analysis: Compare the tumor growth inhibition (TGI) between the treatment and vehicle groups. Survival can also be used as an endpoint.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phase 1 dose escalation trial of this compound in combination with decitabine in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and mechanism of action of this compound, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spotlight on this compound: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adjunctive this compound in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound for the treatment of acute myeloid leukemia: a review of preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetics of this compound Administered in Patients with Acute Myeloid Leukaemia as a Single Agent or in Combination with Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound for Treatment of Acute Myeloid Leukaemia (AML) - Clinical Trials Arena [clinicaltrialsarena.com]
Volasertib's Impact on Tumor Suppressor p53 Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volasertib (BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a master regulator of mitotic progression.[1][2] Overexpressed in a wide range of human malignancies, PLK1 is a prime target for anticancer therapy.[3][4] A critical aspect of this compound's mechanism of action involves its intricate interplay with the tumor suppressor p53 pathway. This technical guide delineates the core mechanisms of this interaction, presenting quantitative data on its cellular effects, detailed experimental protocols for key assays, and visual diagrams of the involved signaling pathways. Evidence indicates that the p53 status of a tumor is a crucial determinant of its sensitivity to this compound, with p53 wild-type cells generally exhibiting greater sensitivity through enhanced apoptosis and cellular senescence.[3][5]
The Core Mechanism: A Reciprocal Negative Feedback Loop
The relationship between PLK1 and the tumor suppressor p53 is characterized by a reciprocal negative feedback loop, which is fundamental to understanding the effects of this compound.
-
PLK1 Inhibits p53: PLK1 can physically bind to p53, leading to the inhibition of p53's transcriptional activity and its pro-apoptotic functions. This interaction helps proliferating cells to avoid p53-mediated cell cycle arrest or apoptosis.
-
p53 Represses PLK1: Conversely, activated p53 can directly bind to the PLK1 promoter, leading to the transcriptional repression of the PLK1 gene.[6] This function is part of a G2/M checkpoint response to DNA damage, preventing damaged cells from entering mitosis.
This regulatory balance is often disrupted in cancer cells where PLK1 is overexpressed, leading to suppression of p53's tumor-suppressive functions and promoting uncontrolled proliferation.
This compound's Mechanism of Action on the p53 Pathway
This compound functions by competitively binding to the ATP-binding pocket of PLK1, effectively inhibiting its kinase activity.[1] This targeted inhibition disrupts the PLK1-p53 feedback loop, leading to the reactivation of p53's tumor suppressor functions.
By inhibiting PLK1, this compound:
-
Prevents p53 Inhibition: The inhibitory physical interaction between PLK1 and p53 is blocked.
-
Stabilizes and Activates p53: The removal of PLK1-mediated suppression allows for the accumulation and activation of p53, particularly in response to the mitotic stress induced by this compound.
-
Initiates Downstream p53 Signaling: Activated p53 then transcriptionally upregulates its target genes, such as CDKN1A (encoding p21) and BAX, triggering downstream cellular responses.[5]
The cellular outcome is heavily dependent on the functional status of p53:
-
In p53 Wild-Type (WT) Cells: p53 activation leads to a robust induction of apoptosis and/or cellular senescence.[3][5] These cells are generally more sensitive to this compound.
-
In p53 Mutant/Deficient Cells: The primary response is a prolonged mitotic arrest (G2/M phase block), as the cells are unable to execute the p53-dependent apoptotic or senescence programs.[5] While this arrest can eventually lead to mitotic catastrophe and cell death, these cells often exhibit higher resistance to the drug.
Quantitative Data Presentation
The differential response to this compound based on p53 status has been quantified in numerous studies. The following tables summarize key findings from research on non-small-cell lung cancer (NSCLC) cell lines.
Table 1: this compound IC50 Values (24h Treatment)
| Cell Line | p53 Status | IC50 (nM) under Normoxia |
| A549 | Wild-Type | 18.05 ± 2.52 |
| A549-NTC | Wild-Type (Control) | 17.87 ± 0.40 |
| NCI-H1975 | Mutant (R273H) | 27.59 ± 5.77 |
| A549-920 | Knockdown | > 85 |
| Data derived from studies on NSCLC cell lines, demonstrating reduced sensitivity in p53 deficient/mutant cells.[5] |
Table 2: Effect of this compound (20 nM, 24h) on Cell Cycle Distribution
| Cell Line | p53 Status | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549-NTC (Control) | Wild-Type | 59.8 | 30.5 | 9.7 |
| A549-NTC + this compound | Wild-Type | 35.1 | 36.4 | 28.5 |
| A549-920 (Control) | Knockdown | 64.9 | 26.0 | 9.1 |
| A549-920 + this compound | Knockdown | 20.1 | 32.1 | 47.8 |
| Data highlights a more pronounced G2/M arrest in p53-deficient cells compared to their wild-type counterparts.[5] |
Table 3: Induction of Apoptosis and Senescence by this compound
| Cellular Outcome | p53 Status | Observation |
| Apoptotic Cell Death | Wild-Type | Predominantly induced |
| (Sub-G1 population) | Nonfunctional | Significantly less induction |
| Cellular Senescence | Wild-Type | Predominantly induced |
| (β-galactosidase activity) | Nonfunctional | Significantly less induction |
| Qualitative summary showing that apoptosis and senescence are key outcomes in p53 functional cells treated with this compound.[3][5] |
Experimental Protocols
Reproducing and building upon existing research requires standardized methodologies. Below are detailed protocols for key experiments used to evaluate this compound's effects.
Sulforhodamine B (SRB) Assay for Cell Viability
This colorimetric assay measures cell density based on the measurement of cellular protein content.[7]
-
Cell Plating: Seed cells in a 96-well microtiter plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 nM) and incubate for the desired period (e.g., 24-72 hours).
-
Fixation: Discard the supernatant and gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[7]
-
Washing: Remove the TCA and wash the plates four to five times with slow-running tap water. Remove excess water and allow the plates to air-dry completely.[8]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[8]
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]
-
Solubilization: Allow plates to air-dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.[8][9]
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.[10][11]
-
Cell Preparation: Harvest approximately 1 x 10^6 cells per sample following treatment with this compound.
-
Washing: Wash cells once with ice-cold PBS and centrifuge at ~300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes (or store at 4°C for long-term).[11][12]
-
Rehydration: Pellet the fixed cells by centrifugation (note: a higher speed may be needed) and wash twice with PBS.[11]
-
RNAse Treatment: Resuspend the pellet in 50 µL of RNase A solution (100 µg/mL in PBS) to ensure only DNA is stained.[11][12]
-
PI Staining: Add 400 µL of PI solution (50 µg/mL in PBS) directly to the cells in the RNase A solution. Mix well.[11][12]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use a doublet discrimination gate to exclude cell clumps and acquire at least 10,000 single-cell events.[11]
Apoptosis Assay by Annexin V & PI Staining
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14]
-
Cell Collection: Following this compound treatment, collect both floating and adherent cells. Harvest approximately 1-5 x 10^5 cells per sample.
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14][15]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2-5 µL of PI solution (e.g., 1 mg/mL stock) to the cell suspension.[13][14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The interplay between this compound and the p53 pathway is a cornerstone of its antitumor activity. The functional status of p53 serves as a significant predictive biomarker for sensitivity to PLK1 inhibition.[3][5] In cells with wild-type p53, this compound effectively reactivates tumor suppressor functions, leading to apoptosis and senescence. Conversely, in p53-deficient tumors, the primary effect is mitotic arrest, which is associated with increased resistance.
For drug development professionals, these findings underscore the importance of patient stratification based on TP53 gene status in clinical trials involving this compound and other PLK1 inhibitors.[5] For researchers, this complex interaction offers fertile ground for investigating combination therapies. Strategies aimed at restoring p53 function in mutant cancers or combining this compound with agents that target pathways active in p53-deficient cells could significantly enhance therapeutic outcomes. Further research into the precise molecular determinants of resistance beyond p53 status will be crucial for optimizing the clinical application of this class of inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of the Polo-like kinase inhibitor this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro study of the Polo-like kinase 1 inhibitor this compound in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53-dependent repression of polo-like kinase-1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Dissolving Volasertib in In Vitro Assays
Introduction
Volasertib (also known as BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] It competitively binds to the ATP-binding pocket of PLK1, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2] this compound also shows inhibitory activity against the closely related kinases PLK2 and PLK3, albeit at higher concentrations.[3][4] Due to its mechanism of action, this compound is a compound of significant interest in cancer research, particularly for malignancies where PLK1 is overexpressed.[5] These notes provide detailed protocols for the proper dissolution and application of this compound for various in vitro assays.
Quantitative Data Summary
For effective experimental design, understanding the solubility and potency of this compound is crucial. The following tables summarize key quantitative data.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
|---|---|---|---|
| DMSO | 35 | 56.56 | [3] |
| DMSO | ≥10.31 | ≥16.66 | [6] |
| Ethanol | ≥56.1 | ≥90.65 | [6] |
| Water | Insoluble | Insoluble |[3] |
Note: The molecular weight of this compound is 618.81 g/mol .[3] Solubility in DMSO may vary slightly between batches. It is recommended to use fresh, high-quality DMSO as moisture can reduce solubility.[7]
Table 2: Inhibitory Potency of this compound
| Target | Assay Type | IC₅₀ | Reference |
|---|---|---|---|
| PLK1 | Cell-free assay | 0.87 nM | [3][4][7] |
| PLK2 | Cell-free assay | 5 nM | [3][4] |
| PLK3 | Cell-free assay | 56 nM |[3][4] |
Experimental Protocols
Protocol for Preparation of High-Concentration Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO, which is the recommended solvent for in vitro studies.[8]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Pre-warming: Allow the this compound powder vial and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated balance.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to prepare a 10 mM stock solution, dissolve 6.19 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can decrease the compound's efficacy, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[8]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. A properly stored DMSO stock solution can be stable for several months.[4][8]
Figure 1. Workflow for preparing this compound stock solution.
Protocol for Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the high-concentration stock solution to the final working concentrations required for cell culture experiments.
Materials:
-
High-concentration this compound stock solution (in DMSO)
-
Sterile, pre-warmed cell culture medium appropriate for the cell line
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the high-concentration this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To ensure accuracy, it is advisable to perform a serial or intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in sterile culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Further dilute the intermediate solution into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 nM, 50 nM, 100 nM).
-
DMSO Concentration Control: It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.[8] Prepare a "vehicle control" by adding the same final concentration of DMSO to the medium without the drug.
-
Application: Immediately add the prepared working solutions (and vehicle control) to the cells in culture.
Example Protocol: Cell Viability (MTT) Assay
This protocol provides an example of how to use the prepared this compound working solutions in a common in vitro assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (prepared as described above). Include wells for untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.[9]
Mechanism of Action and Signaling Pathway
This compound primarily functions by inhibiting PLK1. This kinase is a master regulator of mitosis, and its inhibition disrupts several key processes required for cell division, including centrosome maturation, spindle formation, and cytokinesis.[2][5] This disruption leads to mitotic arrest, where cells are unable to complete cell division, ultimately triggering apoptosis.[3][10]
Furthermore, studies have shown that this compound's effects can extend to other signaling pathways. It has been reported to suppress the expression of DNMT family proteins (DNMT1, DNMT3A, DNMT3B) and inhibit the PI3K/AKT/mTOR and MEK/ERK pathways, which are crucial for cell survival and proliferation.[10][11]
Figure 2. Simplified signaling pathway of this compound.
Storage and Stability
-
Powder: Store the solid form of this compound at -20°C.
-
Stock Solution: As previously mentioned, store DMSO stock solutions in aliquots at -20°C or -80°C.[4] For -20°C storage, the solution is typically stable for at least one month, and for up to six months at -80°C.[4] Always protect from light.
Safety Precautions
This compound is a potent cytotoxic agent. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling should be performed in a chemical fume hood or a biological safety cabinet. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. targetedonc.com [targetedonc.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Volasertib: Unveiling its Potency Across Diverse Cancer Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Volasertib (also known as BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a key regulator of multiple stages of mitosis.[1] Overexpression of Plk1 is a common feature in a wide range of human cancers and is often associated with poor prognosis. This compound competitively binds to the ATP-binding pocket of Plk1, disrupting its function and leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] This targeted mechanism of action has positioned this compound as a promising therapeutic agent in oncology. These application notes provide a summary of this compound's half-maximal inhibitory concentration (IC50) values across various cancer cell lines, a detailed protocol for determining these values, and an overview of the Plk1 signaling pathway.
Data Presentation: this compound IC50 Values
The following table summarizes the IC50 values of this compound in a diverse panel of human cancer cell lines, providing a comparative view of its cytotoxic efficacy.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Acute Myeloid Leukemia (AML) | MOLM14 | 4.6 | [3] |
| HL-60 | 5.8, 32 | [3][4][5] | |
| MV4;11 | 4.6 | [3] | |
| K562 | 14.1 | [3] | |
| HEL | 17.7 | [3] | |
| KG-1 | 150 ± 67 | [5] | |
| KASUMI-1 | 170 ± 51 | [5] | |
| Breast Cancer | MCF7-LTEDY537C | 5 | [6] |
| MCF7-LTEDwt | 10 - 16 | [6] | |
| HCC1428-LTED | 10 - 16 | [6] | |
| SUM44-LTED | 10 - 16 | [6] | |
| Cervical Cancer | HeLa | 20 | |
| Caski | 2020 | ||
| Colon Cancer | HCT116 | 23 | [4][5] |
| Hematopoietic Cancers | GRANTA-519 | 15 | [4][5] |
| THP-1 | 36 | [4][5] | |
| Raji | 37 | [4][5] | |
| Lung Cancer (NSCLC) | NCI-H460 | 21 | [4][5] |
| A549 (p53 wild-type) | 18.05 ± 2.52 (normoxia) | [7] | |
| A549-920 (p53 knockdown) | Significantly higher than p53 wild-type | [7] | |
| NCI-H1975 (p53 mutant) | Significantly higher than p53 wild-type | [7] | |
| Melanoma | BRO | 11 | [4][5] |
| A375 (BRAF V600E) | Low nanomolar range | [8] | |
| Hs 294T (BRAF wild-type) | Low nanomolar range | [8] | |
| Prostate Cancer | PC3 (p53 null) | 25.21 | [9] |
| LNCaP (p53 wild-type) | 13.61 | [9] |
Experimental Protocols
Determination of IC50 Values using MTT Assay
The half-maximal inhibitory concentration (IC50) of this compound is typically determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
This compound (BI 6727)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range might be from 0.01 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).
-
Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.
-
Mandatory Visualization
Plk1 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits Plk1, leading to mitotic arrest.
Experimental Workflow for IC50 Determination
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PLK1 inhibition exhibits strong anti-tumoral activity in CCND1-driven breast cancer metastases with acquired palbociclib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibition of polo-like kinase 1 by this compound (BI 6727) causes significant melanoma growth delay and regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The status of p53 affects the efficacy of PLK1 inhibitor BI6727 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Dosing and Administration of Volasertib in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo dosing and administration of Volasertib (also known as BI 6727), a potent Polo-like kinase 1 (Plk1) inhibitor, in various mouse models of cancer. The information compiled herein is based on preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action Overview
This compound is a small-molecule, ATP-competitive inhibitor of Polo-like kinase 1 (Plk1), a key regulator of multiple stages of mitosis.[1][2] By inhibiting Plk1, this compound disrupts the formation of the mitotic spindle, leading to a prolonged G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1][3][4] This targeted mechanism of action makes it a subject of interest in oncology research, particularly for highly proliferative tumors.[4][5]
Below is a simplified representation of the signaling pathway affected by this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data Summary: In Vivo Dosing Regimens
The following tables summarize various dosing regimens for this compound that have been reported in preclinical mouse models. These tables are organized by cancer type to facilitate comparison.
Table 1: Acute Myeloid Leukemia (AML) Xenograft Models
| Mouse Strain | Cell Line/Model | Dose (mg/kg) | Route | Dosing Schedule | Vehicle | Key Outcomes |
| Nude Mice | MOLM-13 (s.c.) | 20 or 40 | IV | Once weekly | Not specified | Dose-dependent tumor growth inhibition.[6] |
| CIEA-NOG Mice | MOLM-13 (i.v.) | 20 or 40 | IV | Once weekly | Not specified | Increased lifespan by ~150% and ~220%, respectively.[6] |
| Nude Mice | MV-4-11 (s.c.) | 10, 20, or 40 | IV | Once weekly | Not specified | Dose-dependent tumor growth inhibition.[7] |
| Nude Mice | MV-4-11 (s.c.) | 20 | IV | Twice weekly (consecutive days) | Not specified | Significant tumor growth inhibition.[7] |
| Immune-deficient | Pediatric ALL | 15 | IV | q7dx3 (weekly for 3 weeks) | Sterile Saline | Induced tumor growth inhibition.[8] |
Table 2: Solid Tumor Xenograft Models
| Mouse Strain | Cell Line/Model | Dose (mg/kg) | Route | Dosing Schedule | Vehicle | Key Outcomes |
| Athymic Nude Mice | A375 & Hs 294T (Melanoma) | 10 or 25 | IV | Not specified | Not specified | Significant tumor growth delay and regression.[3][9] |
| Nude Mice | BEL7402 & HepG2 (Hepatocellular Carcinoma) | 15 | Not specified | Not specified | Not specified | Tumor growth inhibition rates of 75.4% and 52.9%, respectively.[10] |
| Nude Mice | HCT116 (Colon Carcinoma) | 40 (single dose) | IV | Single dose | Not specified | 13-fold increase in mitotic cells in tumors.[11] |
| Nude Mice | HCT116 (Colon Carcinoma) | 15, 20, or 25 | IV | 2 consecutive days per week | Not specified | Significant tumor growth delay and regression.[11] |
| Nude Mice | HCT116 (Colon Carcinoma) | 50 (total weekly) | Oral | Once, twice, or daily | Not specified | Comparable efficacy across schedules.[11] |
| Athymic Nude Mice | RMS-1 (Rhabdomyosarcoma) | 30 or 40 | IV | Once weekly for 4-5 weeks | 0.9% NaCl, 0.1 N HCl | 100% tumor regression at 40 mg/kg.[4][5] |
| Athymic Nude Mice | SJ-NB-6 (Neuroblastoma) | 30 or 40 | IV | Once weekly for 4-5 weeks | 0.9% NaCl, 0.1 N HCl | Significant antitumor activity.[5] |
| Immune-deficient | Pediatric Solid Tumors | 30 | IV | q7dx3 (weekly for 3 weeks) | Sterile Saline | Induced regressions in several xenograft models.[8] |
| Nude Mice | Intracranial GSC Xenografts | 10 | Not specified | Twice a week | Not specified | Prolonged median survival when combined with radiation.[12][13] |
| Nude Mice | Chordoma PDX | 10 | Oral | Once daily, 4 days per week | 0.5% Methylcellulose, 0.5% Tween 80, 2% DMSO in water | Slight tumor growth response.[14] |
Experimental Protocols
The following protocols provide a generalized methodology for the preparation and administration of this compound in mice. Researchers should adapt these protocols based on their specific experimental needs and in accordance with their institutional animal care and use committee (IACUC) guidelines.
Materials
-
This compound (BI 6727) powder
-
Vehicle solution (e.g., Sterile Saline, or a formulation of 0.5% Methylcellulose, 0.5% Tween 80, and 2% DMSO in sterile water for oral gavage)[8][14]
-
Sterile, light-protected vials or tubes
-
Sterile syringes and needles (appropriate gauge for the administration route)
-
Vortex mixer
-
Calibrated scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of this compound Solution
Note: this compound should be protected from light during preparation and storage.[8]
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg), the number of animals, and the average weight of the mice, calculate the total mass of this compound needed.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder using a calibrated scale.
-
Reconstitution and Dilution:
-
For Intravenous (IV) Administration: A common vehicle is sterile saline.[8] Reconstitute the this compound powder in a small volume of the vehicle and then dilute to the final desired concentration. Ensure the solution is thoroughly mixed. For some formulations, a solubilizing agent may be necessary.
-
For Oral (PO) Administration: A vehicle consisting of 0.5% methylcellulose, 0.5% Tween 80, and 2% DMSO in sterile water has been reported.[14] The components should be mixed to form a uniform suspension.
-
-
Storage: If not for immediate use, the prepared this compound solution can be stored at 4°C for up to 7 days, protected from light.[8]
Administration to Mice
The following workflow outlines the key steps for administering this compound to tumor-bearing mice.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Administration Procedures:
-
Intravenous (IV) Injection: Typically administered via the tail vein. The volume of injection should be appropriate for the mouse's weight (e.g., 100 µL for a 20g mouse).
-
Oral Gavage (PO): Administered using a gavage needle. Care must be taken to avoid injury to the esophagus and to ensure the dose is delivered to the stomach.
Monitoring and Endpoints
-
Tumor Growth: Tumor dimensions should be measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume calculated using the formula: (Length x Width²) / 2.
-
Body Weight and Animal Health: Monitor the body weight of the mice at each tumor measurement to assess toxicity. Observe the animals daily for any signs of distress or adverse effects.[6][7]
-
Endpoints: The experiment should be terminated when tumors in the control group reach a predetermined maximum size, or if treated animals show signs of excessive toxicity (e.g., >20% body weight loss).
Important Considerations
-
Toxicity: While this compound has shown efficacy, researchers should be mindful of potential toxicities. For instance, higher toxicity was observed in ALL models compared to solid tumor models, even at a lower dose.[8]
-
Pharmacokinetics: Pharmacokinetic data suggest that mice may tolerate higher systemic exposure to this compound than humans. This should be considered when translating preclinical findings to the clinical setting.[8]
-
Combination Therapies: this compound has been investigated in combination with other agents, such as vincristine and radiation, where synergistic effects have been observed.[4][12][13]
-
Vehicle Selection: The choice of vehicle is critical for drug solubility and bioavailability. The vehicles listed in the tables have been successfully used in previous studies.
By following these guidelines and protocols, researchers can effectively design and conduct in vivo studies to evaluate the efficacy and mechanism of action of this compound in various mouse models of cancer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule inhibition of polo-like kinase 1 by this compound (BI 6727) causes significant melanoma growth delay and regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like Kinase Inhibitor this compound Exhibits Antitumor Activity and Synergy with Vincristine in Pediatric Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor this compound (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibition of polo-like kinase 1 by this compound (BI 6727) causes significant melanoma growth delay and regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. oncotarget.com [oncotarget.com]
- 13. The polo-like kinase 1 inhibitor this compound synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor this compound in human chordoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Volasertib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Volasertib, with a specific focus on addressing solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO can vary slightly between batches and suppliers. However, it is generally soluble at concentrations ranging from 20 mg/mL to 35 mg/mL.[1][2][3] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as the presence of water can significantly reduce solubility.[1]
Q2: My this compound is not fully dissolving in DMSO, even at a concentration that is reported to be within the soluble range. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[4] Absorbed water can cause your compound to precipitate.[4] Always use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.
-
Gentle Warming: Gently warm the solution to 37°C for 10-15 minutes.[5] In some cases, heating up to 60°C can be used, but be cautious as high temperatures may degrade the compound.[6]
-
Sonication: Use an ultrasonic bath to agitate the solution for a short period.[4][5] This can help break up any clumps and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
Q3: After preparing my this compound stock solution in DMSO, I noticed precipitation after storing it. Why is this happening and how can I prevent it?
A3: Precipitation of compounds from DMSO stock solutions can occur due to several factors, including:
-
Moisture Absorption: As mentioned, DMSO can absorb moisture over time, leading to decreased solubility.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to precipitation.[7][8] It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[9][10]
-
Storage Temperature: Store your DMSO stock solutions at -20°C or -80°C for long-term stability.[9]
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I resolve this?
A4: This is a common issue as this compound is insoluble in water.[1][2] When a DMSO stock is diluted into an aqueous buffer or medium, the compound can precipitate out of the solution. Here are some tips to minimize this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically less than 0.5%, to minimize toxicity to cells.[9]
-
Dilution Method: Add the DMSO stock solution to the aqueous medium slowly while vortexing or mixing to ensure rapid and even dispersion.[11]
-
Use of a Surfactant: In some in vivo formulations, co-solvents and surfactants like Tween 80 or PEG300 are used to improve solubility.[1] While not always suitable for in vitro work, this highlights the principle of using additives to maintain solubility.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Solubility in DMSO | 20 - 35 mg/mL (32.32 - 56.56 mM) | [1][2][3][6] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Ethanol | Insoluble | [1][2] |
| Recommended Storage of Stock Solution | -20°C or -80°C | [9] |
| Stability in DMSO at -20°C | Up to 1 month | [6][9] |
| Stability in DMSO at -80°C | Up to 6 months | [6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 618.827 g/mol )[12]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Preparation: Bring the this compound powder and anhydrous DMSO to room temperature.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For a 1 mL stock of 10 mM, you would need 6.19 mg.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Troubleshooting Dissolution (if necessary):
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize contamination and prevent degradation from repeated freeze-thaw cycles.[10]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][9]
-
Visualizations
Caption: Workflow for dissolving and troubleshooting this compound in DMSO.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Acquired Resistance to Volasertib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Volasertib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that targets Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[1][2][3] By competitively binding to the ATP-binding pocket of PLK1, this compound disrupts the process of cell division, leading to G2/M cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.[1][4][5][6][7] It has shown higher selectivity for PLK1 over other members of the PLK family, such as PLK2 and PLK3.[1][6][8]
Q2: My cancer cell line has developed resistance to this compound. What are the most common mechanisms of acquired resistance?
Several mechanisms have been identified for acquired resistance to this compound:
-
Target-based resistance: Mutations within the ATP-binding domain of the PLK1 gene can prevent this compound from effectively binding to its target.[9][10][11]
-
Increased drug efflux: Overexpression of the multidrug resistance protein 1 (MDR1 or P-glycoprotein/ABCB1) acts as a pump to actively remove this compound from the cell, reducing its intracellular concentration.[9][10][11][12][13]
-
Activation of bypass signaling pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/AKT pathway, can help cancer cells evade this compound-induced apoptosis.[9][10][11] In a related context of PLK1 inhibitor resistance, the AXL/TWIST1 signaling axis has been implicated in promoting resistance through epithelial-to-mesenchymal transition (EMT) and subsequent MDR1 upregulation.[14]
-
Altered cell cycle kinetics: Since this compound's efficacy is highest during the G2/M phase of the cell cycle, alterations that reduce the proportion of cells in this phase can lead to decreased sensitivity.[9][10][11]
-
Status of tumor suppressor genes: The functionality of the p53 tumor suppressor protein can influence sensitivity, with p53 wild-type cells generally showing greater sensitivity to this compound.[15][16]
Q3: How can I determine if my resistant cell line has mutations in the PLK1 gene?
To identify mutations in the PLK1 gene, you can perform Sanger sequencing of the gene's exons, particularly focusing on the region encoding the ATP-binding domain.[14] Compare the sequence from your resistant cell line to that of the parental, sensitive cell line to identify any nucleotide changes that result in amino acid substitutions.
Q4: How can I check for the overexpression of MDR1 in my this compound-resistant cells?
MDR1 overexpression can be assessed at both the mRNA and protein levels:
-
Quantitative PCR (qPCR): To measure ABCB1 (the gene encoding MDR1) mRNA levels.
-
Western Blotting: To detect the MDR1 protein.
-
Flow Cytometry: To quantify the surface expression of MDR1 on intact cells.[9]
-
Functional Assays: A drug efflux assay using a fluorescent substrate of MDR1 (e.g., rhodamine 123) can functionally confirm increased pump activity.[9]
Troubleshooting Guides
Problem: My experimental results show a significant increase in the GI50/IC50 value for this compound in my cell line after continuous culture with the drug.
This is a classic indication of acquired resistance. The following steps can help you troubleshoot the underlying mechanism:
| Potential Cause | Suggested Troubleshooting Step |
| Mutation in PLK1 | Sequence the ATP-binding domain of PLK1 in both parental and resistant cells. |
| MDR1 Overexpression | Assess MDR1 expression via qPCR, Western Blot, or flow cytometry. Perform a functional drug efflux assay. |
| Activation of PI3K/AKT Pathway | Perform Western blot analysis to compare the phosphorylation status of AKT (at Ser473 and Thr308) and downstream effectors in parental versus resistant cells, with and without this compound treatment. |
| Changes in Cell Cycle Profile | Analyze the cell cycle distribution of parental and resistant cells using propidium iodide staining and flow cytometry, both at baseline and after this compound treatment. |
Quantitative Data Summary
The following tables summarize quantitative data on acquired this compound resistance from published studies.
Table 1: GI50 Values of this compound in Parental and Resistant AML Cell Lines
| Cell Line | Parental GI50 (nM) | Resistant GI50 (nM) | Fold Resistance | Reference |
| MOLM14 | 4.6 | 149.8 | 32.6 | [9][17] |
| HL-60 | 5.8 | 164.0 | 28.3 | [9][17] |
| MV4;11 | 4.6 | 42.8 | 9.3 | [9][17] |
| K562 | 14.1 | 1265.8 | 89.8 | [9][17] |
| HEL | 17.7 | 277.7 | 15.7 | [9][17] |
Table 2: Effect of PLK1 Mutations on this compound Sensitivity in U937 Cells
| Transduced PLK1 | GI50 of this compound (nM) | Reference |
| Wild Type | 37.1 | [9] |
| F183L Mutant | 363.6 | [9] |
| L59W Mutant | 1150.9 | [9] |
Key Experimental Protocols
1. Establishment of this compound-Resistant Cell Lines
-
Principle: To mimic the clinical development of drug resistance, cancer cell lines are cultured in the continuous presence of gradually increasing concentrations of this compound over several months.
-
Protocol:
-
Begin by culturing the parental cell line in its standard growth medium.
-
Introduce this compound at a concentration below the GI50 value.
-
Once the cells resume normal proliferation, gradually increase the concentration of this compound in the culture medium.
-
Continue this process of dose escalation for several months until the cells can proliferate in a significantly higher concentration of this compound compared to the parental line.
-
Periodically verify the GI50 value to monitor the development of resistance.[9]
-
2. Cell Cycle Analysis by Propidium Iodide Staining
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
On the day of analysis, wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.[6]
-
3. Western Blotting for Signaling Pathway Analysis
-
Principle: This technique is used to detect specific proteins in a sample. It is useful for assessing changes in the expression or phosphorylation status of proteins involved in resistance pathways (e.g., PLK1, p-AKT, AKT, MDR1).
-
Protocol:
-
Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Visualizations
Caption: Overview of key mechanisms leading to acquired this compound resistance.
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
Caption: Key signaling pathways involved in this compound action and resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and mechanism of action of this compound, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Human ATP-Binding Cassette Transporter ABCB1 Confers Resistance to this compound (BI 6727), a Selective Inhibitor of Polo-like Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro study of the Polo-like kinase 1 inhibitor this compound in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Volasertib Toxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Volasertib, a potent Polo-like kinase 1 (PLK1) inhibitor, on non-cancerous cell lines.
Introduction to this compound's Effects on Non-Cancerous Cells
This compound is a small molecule inhibitor that primarily targets PLK1, a key regulator of the cell cycle. While its anti-neoplastic properties are well-documented, its effects on non-cancerous cells are a critical consideration in research and development. In normal, healthy dividing cells, this compound also inhibits PLK1. However, unlike in cancer cells where this inhibition leads to irreversible G2/M arrest and subsequent apoptosis, in non-cancerous cells, it typically induces a temporary and reversible G2/M phase arrest. This differential response is a key aspect of its therapeutic window.
It is important to note that at higher concentrations, typically in the micromolar range, this compound can induce cytotoxicity in normal cells. For instance, studies have shown that while nanomolar concentrations of this compound are effective against neuroblastoma cells, micromolar concentrations are cytotoxic to normal pediatric neural stem cells. Similarly, at equivalent doses, this compound exhibits greater cytotoxicity towards acute myeloid leukemia (AML) blasts compared to healthy natural killer (NK) cells. Furthermore, research indicates that reduced doses of this compound can maintain efficacy against myelodysplastic syndromes (MDS) and secondary AML (sAML) cells while sparing healthy hematopoietic cells.
This guide aims to provide practical advice for managing and interpreting the effects of this compound on non-cancerous cell lines in your experiments.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxic effects of this compound on various non-cancerous and cancer cell lines for comparative purposes.
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Normal Pediatric Neural Stem Cells | Non-Cancerous | Micromolar concentrations reported as cytotoxic | [1] |
| Healthy NK Cells | Non-Cancerous | Less cytotoxic than to AML blasts | N/A |
| Healthy Haematopoietic Cells | Non-Cancerous | Spared at reduced doses | N/A |
| A549 | Non-Small Cell Lung Cancer | ~20 | [2] |
| NCI-H1975 | Non-Small Cell Lung Cancer | >85 | [2] |
| HeLa | Cervical Cancer | 20 | [3] |
| Caski | Cervical Cancer | 2020 | [3] |
| BEL7402 | Hepatocellular Carcinoma | 6 | [4] |
| HepG2 | Hepatocellular Carcinoma | 2854 | [4] |
| SMMC7721 | Hepatocellular Carcinoma | 3970 | [4] |
| SK-Hep-1 | Hepatocellular Carcinoma | 7025 | [4] |
Note: Data for non-cancerous cell lines is limited and often qualitative. Researchers should perform dose-response experiments to determine the specific IC50 in their non-cancerous cell line of interest.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments with this compound and non-cancerous cell lines.
Issue 1: Unexpectedly High Cytotoxicity in Non-Cancerous Control Cells
-
Question: I'm observing significant cell death in my non-cancerous control cell line at concentrations that are reported to be selective for cancer cells. What could be the reason?
-
Answer:
-
Concentration: Double-check the concentration of your this compound stock solution and the final concentration in your culture medium. Even small errors in dilution can lead to significantly higher effective concentrations.
-
Cell Proliferation Rate: Non-cancerous cells with a high proliferation rate may be more sensitive to PLK1 inhibition. Ensure you are comparing your results to appropriate controls with similar growth kinetics.
-
Cell Line Specific Sensitivity: Different non-cancerous cell lines can have varying sensitivities to this compound. It is crucial to establish a dose-response curve for each specific cell line you are using.
-
Off-Target Effects: At higher concentrations, this compound can have off-target effects. Consider performing experiments at a range of concentrations to identify a therapeutic window where you see maximal effects on your target cancer cells and minimal effects on your non-cancerous controls.
-
Culture Conditions: Suboptimal culture conditions can stress cells and make them more susceptible to drug-induced toxicity. Ensure your cells are healthy and growing optimally before starting the experiment.
-
Issue 2: Interpreting Cell Cycle Arrest in Non-Cancerous Cells
-
Question: My non-cancerous cells are showing a G2/M arrest after this compound treatment. Does this mean they are undergoing apoptosis?
-
Answer: Not necessarily. In non-cancerous cells, this compound-induced G2/M arrest is often transient and reversible. To confirm if the cells are undergoing apoptosis, you should perform specific apoptosis assays, such as Annexin V/PI staining or caspase activity assays. A time-course experiment can also help determine if the cell cycle arrest is reversible upon removal of the drug.
Issue 3: Inconsistent Results Between Experiments
-
Question: I'm getting variable results in my cytotoxicity assays with this compound on non-cancerous cells. What are the possible sources of this variability?
-
Answer:
-
Passage Number: Use cells with a consistent and low passage number, as primary and some non-transformed cell lines can undergo senescence and change their characteristics at higher passages.
-
Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as this can affect cell growth and drug response.
-
Drug Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Assay Timing: The duration of drug exposure and the timing of the assay can significantly impact the results. Standardize these parameters across all experiments.
-
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
-
Materials:
-
Non-cancerous cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Non-cancerous cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Non-cancerous cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Signaling Pathways and Experimental Workflows
PLK1 Signaling in a Normal Cell Cycle
The following diagram illustrates the central role of PLK1 in regulating the G2/M transition and mitosis in a normal, non-cancerous cell.
Caption: Role of PLK1 in the G2/M transition and mitosis.
This compound's Mechanism of Action in Non-Cancerous Cells
This diagram illustrates how this compound disrupts the normal cell cycle in non-cancerous cells, leading to a temporary G2/M arrest.
Caption: this compound induces a reversible G2/M arrest in non-cancerous cells.
Experimental Workflow for Assessing this compound Toxicity
This diagram outlines a typical experimental workflow for evaluating the toxicity of this compound in non-cancerous cell lines.
Caption: Workflow for evaluating this compound toxicity in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Volasertib Optimization and Cytotoxicity Management: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Volasertib dosage to minimize cytotoxicity while maintaining therapeutic efficacy. The following troubleshooting guides and frequently asked questions address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs): Dosage and Administration
Q1: What are the recommended starting concentrations for this compound in in-vitro experiments versus dosages in clinical settings?
A: The optimal dose for this compound is highly dependent on the context (e.g., cell line, cancer type, monotherapy vs. combination).
-
In Vitro Studies: For cell-based assays, this compound demonstrates potency at low nanomolar concentrations. The half-maximal effective concentration (EC50) for Acute Myeloid Leukemia (AML) patient samples often clusters around 10 nM.[1] In Non-Small-Cell Lung Cancer (NSCLC) cell lines, IC50 values can range from approximately 18 nM to over 85 nM depending on factors like p53 mutation status.[2] A dose-response experiment is critical to determine the optimal concentration for your specific cell line.
-
Clinical Trials: In human clinical trials for advanced solid tumors, the maximum tolerated dose (MTD) for this compound monotherapy was established at 400 mg, administered as a single 1-hour infusion every 3 weeks.[3][4] However, a dose of 300 mg was recommended for further development based on overall tolerability.[4][5] When administered on days 1 and 8 of a 3-week cycle, the MTD was lower, at 150 mg.[6][7]
Table 1: Clinical Dosage and Toxicity of this compound
| Study Type | Cancer Type | This compound Dose (MTD / Recommended) | Dosing Schedule | Key Dose-Limiting Toxicities (DLTs) | Reference |
|---|---|---|---|---|---|
| Monotherapy (Phase I) | Advanced Solid Tumors | MTD: 400 mg; Recommended: 300 mg | Single 1-hr infusion every 3 weeks | Thrombocytopenia, neutropenia, febrile neutropenia, fatigue | [3][4] |
| Monotherapy (Phase I, Asian Patients) | Advanced Solid Tumors | MTD: 300 mg | Single 2-hr infusion every 3 weeks (Schedule A) | Thrombocytopenia, neutropenia, febrile neutropenia | [6][7] |
| Monotherapy (Phase I, Asian Patients) | Advanced Solid Tumors | MTD: 150 mg | 2-hr infusion on Day 1 & 8 every 3 weeks (Schedule B) | Thrombocytopenia, neutropenia, febrile neutropenia | [6][7] |
| Monotherapy (Phase I, Japanese Patients) | Acute Myeloid Leukemia (AML) | MTD: 450 mg | 2-hr infusion on Day 1 & 15 of a 28-day cycle | Abnormal liver function test | [8] |
| Combination with Cisplatin | Advanced Solid Tumors | MTD: 300 mg this compound + 100 mg/m² Cisplatin | Day 1 every 3 weeks | Thrombocytopenia, neutropenia, fatigue | [5] |
| Combination with Carboplatin | Advanced Solid Tumors | MTD: 300 mg this compound + Carboplatin AUC6 | Day 1 every 3 weeks | Thrombocytopenia, neutropenia, fatigue |[5] |
Table 2: In Vitro Efficacy of this compound in Representative Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (Normoxia) | Reference |
|---|---|---|---|---|
| A549 | Non-Small-Cell Lung Cancer | Wild-Type | ~18 nM | [2] |
| A549-920 | Non-Small-Cell Lung Cancer | Knockdown | >85 nM | [2] |
| NCI-H1975 | Non-Small-Cell Lung Cancer | Mutant | >85 nM | [2] |
| 8505C | Anaplastic Thyroid Cancer | N/A | ~20-30 nM | [9] |
| 8305C | Anaplastic Thyroid Cancer | N/A | ~20-30 nM | [9] |
| KAT18 | Anaplastic Thyroid Cancer | N/A | ~40-50 nM |[9] |
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
A: this compound is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), a key regulator of the cell cycle.[4][10] By inhibiting Plk1, this compound disrupts mitotic progression, leading to a G2/M phase cell cycle arrest.[2][11] This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death), which is the primary mechanism of its cytotoxicity.[11][12][13]
Caption: this compound's mechanism of action.
Troubleshooting Guide: Managing Cytotoxicity
Q3: My non-cancerous control cells show high cytotoxicity. How can I reduce off-target effects?
A: High cytotoxicity in healthy control cells is a known challenge. Research suggests that reducing the dose of this compound can spare healthy cells while retaining efficacy against malignant ones.
-
Dose Reduction: A study on Myelodysplastic Syndromes (MDS) and secondary AML found that reduced ("capped-dose") levels of this compound retained high efficacy in patient-derived stem and progenitor cells without affecting healthy hematopoietic cells in vitro.[14]
-
Combination Therapy: Combining a lower dose of this compound with another targeted agent can enhance cancer-specific cell death. For example, combining this compound with a PI3K inhibitor has shown synergistic effects, potentially allowing for a reduced this compound dose.[10][15]
Caption: Logical workflow for optimizing this compound dosage.
Q4: How can I enhance the therapeutic window and efficacy of this compound?
A: Combination therapy is the most promising strategy for increasing this compound's therapeutic window. By targeting multiple pathways, you can often achieve synergistic effects, allowing for lower, less toxic doses of each agent.
-
Mechanism-Based Combinations:
-
PI3K/AKT Pathway: this compound administration can up-regulate the PI3K/AKT pathway; therefore, combining it with a PI3K or AKT inhibitor can be highly potent.[10]
-
Microtubule-Targeting Agents: Agents that cause cell cycle accumulation in the G2/M phase, such as paclitaxel or vincristine, show synergistic effects with this compound.[10]
-
DNA Damage Agents: Combining this compound with radiation or platinum-based chemotherapy (cisplatin, carboplatin) has been shown to synergistically increase apoptosis and inhibit tumor growth.[5][11][16]
-
EGFR Inhibitors: In EGFR-mutated NSCLC, combining this compound with Osimertinib enhances cytotoxicity by further dampening downstream EGFR signaling.[13]
-
Table 3: Preclinical and Clinical Synergistic Combinations with this compound
| Combination Agent | Cancer Type | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Cytarabine | Acute Myeloid Leukemia (AML) | Increased response rate and survival (Phase II) | [17] |
| Azacitidine (AZA) | Acute Myeloid Leukemia (AML) | Effective in cells with higher this compound GI50 values | [10] |
| PI3K/AKT Inhibitors | Acute Myeloid Leukemia (AML) | Potent inhibition of cell proliferation | [10][15] |
| Cisplatin / Carboplatin | Advanced Solid Tumors | Manageable toxicity at full single-agent doses | [5] |
| Radiation (XRT) | Glioblastoma (GBM) / Glioma | Enhanced G2/M arrest, increased apoptosis, inhibited colony formation | [11][16][18] |
| Osimertinib (EGFR TKI) | Non-Small-Cell Lung Cancer (NSCLC) | Enhanced apoptosis and decreased cell viability |[13] |
Experimental Protocols & Workflows
Protocol 1: General Workflow for Assessing this compound Cytotoxicity
This workflow outlines the key steps for evaluating the dose-dependent effects of this compound on both cancer and control cell lines.
Caption: Standard experimental workflow for cytotoxicity assessment.
Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours. Include a vehicle-treated control.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will distinguish cells in G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is the expected outcome of this compound treatment.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I, dose-escalation study of the novel Polo-like kinase inhibitor this compound (BI 6727) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of this compound, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study of two dosing schedules of this compound (BI 6727), an intravenous polo-like kinase inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 8. Phase I trial of this compound, a Polo-like kinase inhibitor, in Japanese patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The polo-like kinase 1 inhibitor this compound synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of PLK1 by capped-dose this compound exerts substantial efficacy in MDS and sAML while sparing healthy haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combinatorial Effect of PLK1 Inhibition with Temozolomide and Radiation in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Volasertib Resistance in AML Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the PLK1 inhibitor, Volasertib, in Acute Myeloid Leukemia (AML) cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My AML cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to this compound in AML cells can be multifactorial. The primary reported mechanisms include:
-
Mutations in the PLK1 ATP-binding domain: These mutations can alter the drug's binding site, reducing its inhibitory effect.[1][2]
-
Overexpression of Multidrug Resistance Protein 1 (MDR1): this compound is a substrate of the MDR1 efflux pump.[1][2] Increased expression of MDR1 leads to enhanced drug efflux from the cell, lowering the intracellular concentration of this compound and thereby reducing its efficacy.[1][2]
-
Upregulation of the PI3K/AKT signaling pathway: Studies have shown that the PI3K/AKT pathway can be upregulated upon this compound administration, potentially promoting cell survival and resistance.[1][2]
-
Overexpression of DNMT3B: High expression of DNA methyltransferase 3B (DNMT3B) has been associated with primary resistance to this compound.[3][4]
Q2: I suspect MDR1-mediated resistance in my this compound-resistant AML cells. How can I confirm this and what are the potential solutions?
A2: To confirm MDR1-mediated resistance, you can perform the following experiments:
-
Gene and Protein Expression Analysis: Quantify ABCB1 (the gene encoding MDR1) mRNA levels by qRT-PCR and MDR1 protein levels by Western blot or flow cytometry in your resistant cells compared to the parental, sensitive cells.
-
Functional Efflux Assays: Utilize fluorescent MDR1 substrates (e.g., rhodamine 123) to measure efflux activity. Increased efflux in resistant cells, which can be reversed by known MDR1 inhibitors (e.g., verapamil, cyclosporin A), would indicate functional MDR1-mediated resistance.
To overcome MDR1-mediated resistance, consider the following:
-
Co-administration with an MDR1 inhibitor: While clinically challenging, in a research setting, using MDR1 inhibitors can restore sensitivity to this compound.
-
Combination therapy with non-MDR1 substrate drugs: Utilizing cytotoxic agents that are not substrates for MDR1 can be an effective strategy.
Q3: Can combination therapy help overcome this compound resistance? If so, what are some recommended agents?
A3: Yes, combination therapy is a promising strategy to overcome this compound resistance. Here are some evidence-based combinations:
-
Azacitidine (AZA): Combination with the hypomethylating agent AZA has shown efficacy, particularly in cells with higher GI50 values for this compound monotherapy.[1][2][5]
-
PI3K Inhibitors: Given the upregulation of the PI3K/AKT pathway in resistant cells, combining this compound with a PI3K inhibitor can be highly potent.[1][2]
-
Cytarabine: Synergistic effects have been observed when combining this compound with cytarabine in both sensitive and resistant AML models.[6]
-
Agents inducing G2/M arrest: Since this compound is most effective in the G2/M phase of the cell cycle, combining it with other agents that cause G2/M accumulation can enhance its cytotoxic effects.[1][2]
Troubleshooting Guides
Problem: Unexpectedly high GI50 values for this compound in a typically sensitive AML cell line.
| Possible Cause | Troubleshooting Step |
| Cell Line Integrity | 1. Confirm the identity of your cell line via short tandem repeat (STR) profiling. 2. Check for mycoplasma contamination, which can alter drug sensitivity. |
| Drug Potency | 1. Verify the concentration and integrity of your this compound stock solution. 2. Use a fresh, validated batch of the compound. |
| Experimental Conditions | 1. Ensure optimal cell seeding density. Over-confluent or sparse cultures can affect drug response. 2. Standardize incubation times and assay conditions. |
| Acquired Resistance | 1. If the cell line has been cultured for an extended period, it may have developed spontaneous resistance. 2. Test an earlier passage of the cell line if available. |
Problem: Inconsistent results in combination therapy experiments with this compound.
| Possible Cause | Troubleshooting Step |
| Drug Sequencing | 1. The order of drug addition (simultaneous vs. sequential) can significantly impact the outcome. 2. Test different administration schedules to determine the optimal sequence for synergistic effects. |
| Inappropriate Concentrations | 1. Perform dose-response matrices to identify synergistic concentration ranges for both drugs. 2. Use software like CompuSyn to calculate the Combination Index (CI) and determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). |
| Cell Line Specific Effects | 1. The efficacy of a combination can be cell line-dependent.[1] 2. Test the combination in multiple AML cell lines with different genetic backgrounds. |
Data Presentation
Table 1: GI50 Values of this compound in Parental and Resistant AML Cell Lines
| Cell Line | Parental GI50 (nM) | This compound-Resistant GI50 (nM) | Fold Resistance |
| MOLM14 | 4.6 | 149.8 | ~32.6 |
| HL-60 | 5.8 | 164.0 | ~28.3 |
| MV4;11 | 4.6 | 42.8 | ~9.3 |
| K562 | 14.1 | 1265.8 | ~89.8 |
| HEL | 17.7 | 277.7 | ~15.7 |
Data extracted from a study on the establishment of this compound-resistant cells.[4]
Table 2: Effect of Azacitidine (AZA) on this compound GI50 in Myeloid Leukemia Cell Lines
| Cell Line | This compound GI50 (nM) | This compound + AZA (1 µM) GI50 (nM) |
| MOLM14 | 4.6 | 5.8 |
| HL-60 | 5.8 | 3.5 |
| MV4;11 | 4.6 | 5.0 |
| K562 | 14.1 | 7.9 |
| HEL | 17.7 | 3.7 |
| KG1 | 78.4 | 14.7 |
| Marimo | 10.4 | 8.0 |
Data adapted from a study evaluating combination therapy with this compound and AZA.[5]
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant AML Cell Lines
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Initial Culture: Culture parental AML cells in their recommended growth medium.
-
Dose Escalation: Continuously expose the cells to gradually increasing concentrations of this compound over several months.
-
Starting Concentration: Begin with a this compound concentration equivalent to the GI20 (the concentration that inhibits growth by 20%) of the parental cell line.
-
Monitoring: Monitor cell viability and proliferation regularly.
-
Concentration Increase: Once the cells have adapted and are proliferating steadily, incrementally increase the this compound concentration.
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Selection of Resistant Clones: After several rounds of dose escalation, the resulting cell population will be enriched for this compound-resistant clones.
-
Validation: Characterize the resistant phenotype by determining the GI50 of the resistant cell line and comparing it to the parental line.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed AML cells at an appropriate density and treat with this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Harvest: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, and G2/M).
Visualizations
Caption: Key mechanisms of this compound resistance in AML cells.
Caption: Strategies to overcome this compound resistance in AML.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
Unexpected side effects of Volasertib in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Volasertib in preclinical models. The information is designed to address specific issues that may arise during experimentation, with a focus on unexpected side effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant hematological toxicity in our animal models treated with this compound. Is this a known side effect?
A1: Yes, hematological toxicities are the most commonly reported side effects of this compound in both preclinical and clinical studies. These are generally reversible and include thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and febrile neutropenia.[1] Anemia is also a frequently observed adverse event.[2] In pediatric preclinical xenograft models, this compound induced a higher toxicity rate in acute lymphoblastic leukemia (ALL) models compared to solid tumor models, even at a reduced dose.[1]
Q2: Our in vivo study using a mouse model showed unexpected cardiovascular issues, including arterial rupture. Has this been documented?
A2: Yes, a study using mouse models with reduced levels of Plk1 or treated with low doses of this compound for two months reported incidences of ruptured arteries and secondary cardiac problems.[3] This suggests that arteries may be particularly sensitive to the inhibition of Plk1.[3] Researchers should closely monitor cardiovascular parameters in long-term in vivo studies with this compound.
Q3: We are seeing paradoxical effects on the PI3K/Akt signaling pathway in different cell lines treated with this compound. Can you explain this?
A3: The effect of this compound on the PI3K/Akt pathway can be cell-context dependent. Some studies have shown that the PI3K/Akt pathway is upregulated upon administration of this compound in certain acute myeloid leukemia (AML) cell lines.[4][5] This upregulation of a cell survival pathway could be a resistance mechanism. Conversely, other research indicates that this compound can suppress the PI3K/Akt/mTOR pathway in hypomethylating agent-resistant cells.[6][7] It is crucial to assess the phosphorylation status of Akt in your specific preclinical model to determine the pathway's response to this compound.
Q4: Are there any known off-target effects of this compound that could explain unexpected phenotypes in our experiments?
A4: While this compound is a potent inhibitor of Plk1, Plk2, and Plk3, thermal proteome profiling has identified potential off-targets.[4][5] Notably, Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha (PIP4K2A) and Zinc-binding alcohol dehydrogenase domain-containing protein 2 (ZADH2) have been identified as off-targets.[8] Inhibition of these proteins can impact the immune response and fatty acid metabolism, which might contribute to some of the observed side effects.[8]
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Death in Control (Vehicle-Treated) Group in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | This compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability. |
| Cell Seeding Density | Inconsistent cell seeding can lead to variability. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Contamination | Microbial contamination can cause widespread cell death. Regularly check your cell cultures for any signs of contamination under a microscope. Use sterile techniques and periodically test your cultures for mycoplasma. |
Guide 2: Inconsistent Results in Apoptosis Assays (Annexin V/PI Staining)
| Potential Cause | Troubleshooting Step |
| Suboptimal Staining Time/Concentration | Titrate the concentrations of Annexin V-FITC and Propidium Iodide (PI) for your specific cell line. Optimize the incubation time to ensure adequate staining without inducing artifacts. |
| Loss of Adherent Cells | Apoptotic cells can detach. When harvesting, make sure to collect both the supernatant and the trypsinized adherent cells to capture the entire cell population for analysis.[9] |
| Compensation Issues in Flow Cytometry | Improper compensation for spectral overlap between FITC and PI can lead to inaccurate gating. Use single-stained controls for each fluorochrome to set up proper compensation before running your experimental samples. |
Guide 3: Difficulty in Interpreting Cell Cycle Analysis Data
| Potential Cause | Troubleshooting Step | | Cell Clumping | Clumps of cells can be misinterpreted as doublets or cells in G2/M phase. Ensure single-cell suspension by gentle pipetting or passing the cells through a cell strainer before fixation and analysis. | | Inappropriate Fixation | Improper fixation can lead to poor DNA staining and high coefficient of variation (CV). Use ice-cold 70% ethanol and add it dropwise to the cell pellet while vortexing to prevent clumping.[10] Fix for a minimum of 2 hours at 4°C.[10] | | RNase Treatment | RNA can bind to Propidium Iodide and interfere with DNA content analysis. Ensure that you are incubating your fixed cells with RNase to degrade any RNA before PI staining.[11] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 23 | [11] |
| NCI-H460 | Non-Small Cell Lung Cancer | 21 | [11] |
| BRO | Melanoma | 11 | [11] |
| GRANTA-519 | Mantle Cell Lymphoma | 15 | [11] |
| HL-60 | Acute Myeloid Leukemia | 32 | [11] |
| THP-1 | Acute Monocytic Leukemia | 36 | [11] |
| Raji | Burkitt's Lymphoma | 37 | [11] |
| CHLA-136 | Neuroblastoma | 6.0 | [1] |
| Rh18 | Rhabdomyosarcoma | 135 | [1] |
Table 2: In Vivo Toxicity of this compound in Pediatric Preclinical Xenograft Models
| Xenograft Panel | This compound Dose | Toxicity Rate | Control Group Toxicity Rate | Reference |
| Solid Tumors | 30 mg/kg | 5.2% | 0.8% | [1] |
| Acute Lymphoblastic Leukemia (ALL) | 15 mg/kg | 16.4% | 0.8% | [1] |
Experimental Protocols
Cell Viability Assay (Alamar Blue Method)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired time period (e.g., 72 hours).
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Alamar Blue Addition: Add Alamar blue reagent (typically 10% of the culture volume) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the EC50 value.[12]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
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Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
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Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvesting: Collect cells after treatment with this compound.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.[10]
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Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
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RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide staining solution and incubate in the dark at room temperature for at least 15-30 minutes.[10][11]
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.[13]
Visualizations
Caption: Signaling pathways affected by this compound.
References
- 1. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor this compound (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FDA Approved Cancer Drug Now Linked to Serious Cardiovascular Side Effects | Technology Networks [technologynetworks.com]
- 4. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.4. Analysis of Apoptotic Cell Death Induction [bio-protocol.org]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
Why PLK1 phosphorylation is not a good biomarker for Volasertib efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of biomarkers for assessing the efficacy of Volasertib. The following information addresses common questions and troubleshooting scenarios encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: Is the phosphorylation level of Polo-like Kinase 1 (PLK1) a reliable biomarker for predicting the efficacy of this compound?
A1: No, current research indicates that the phosphorylation level of PLK1 is not a suitable biomarker for predicting the efficacy of this compound.[1] While this compound is a potent inhibitor of PLK1, the relationship between PLK1 phosphorylation and the drug's cytotoxic effects is complex and not directly correlational.
Q2: Why does PLK1 phosphorylation not correlate with this compound's effectiveness?
A2: There are several key reasons why PLK1 phosphorylation is a poor predictor of this compound's efficacy:
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Mechanism of Action: this compound is an ATP-competitive inhibitor that blocks the kinase activity of PLK1.[2][3] This inhibition prevents the phosphorylation of downstream PLK1 substrates that are critical for mitotic progression, leading to cell cycle arrest and apoptosis.[1][3]
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Drug-Induced G2/M Arrest: Treatment with this compound causes cells to arrest in the G2/M phase of the cell cycle, a phase where PLK1 is naturally highly expressed and phosphorylated.[1] This can lead to an observed increase in total PLK1 phosphorylation in a dose-dependent manner upon treatment, which paradoxically masks the inhibitory effect of the drug on downstream signaling.[1]
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Focus on Substrate Phosphorylation: The crucial anti-cancer effect of this compound stems from the inhibition of the phosphorylation of its substrates (e.g., Wee1 and Cdc25C), not the autophosphorylation of PLK1 itself.[1] Therefore, measuring total PLK1 phosphorylation does not accurately reflect the functional inhibition of the pathway.
Q3: What have experimental studies shown regarding PLK1 phosphorylation and this compound treatment?
A3: Studies in acute myeloid leukemia (AML) cell lines have demonstrated that while this compound treatment leads to a dose-dependent increase in the phosphorylation of PLK1, this does not correlate with the drug's growth-inhibitory (GI50) values.[1] The cytotoxic effect is instead linked to the inhibition of downstream substrate phosphorylation, which induces G2/M arrest and subsequent cell death.[1]
Troubleshooting Guide
Issue: My in-vitro experiments show an increase in PLK1 phosphorylation after this compound treatment, suggesting the drug is not working.
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Explanation: This is an expected observation and does not indicate a lack of drug activity. This compound induces G2/M arrest, a cell cycle phase where PLK1 is highly phosphorylated.[1] The accumulation of cells in this phase leads to an overall increase in the measured p-PLK1 levels.
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Recommendation: Instead of measuring total PLK1 phosphorylation, consider assessing the phosphorylation status of known downstream PLK1 substrates. A decrease in the phosphorylation of these substrates would be a more accurate indicator of this compound's target engagement and inhibitory activity. Alternatively, focus on downstream cellular effects such as G2/M arrest, apoptosis induction (e.g., cleaved caspase-3), or changes in the expression of mitotic markers like phospho-histone H3.[3][4]
Issue: We are observing resistance to this compound in our cell lines despite confirming PLK1 expression.
-
Explanation: Resistance to this compound can arise from mechanisms independent of PLK1 expression levels. Two identified mechanisms of resistance are:
-
Recommendation: Sequence the PLK1 gene in your resistant cell lines to check for mutations in the ATP-binding domain. Additionally, assess the expression level of MDR1. If MDR1 is overexpressed, consider co-treatment with an MDR1 inhibitor to potentially restore sensitivity to this compound.[1]
Data Presentation
Table 1: Half-maximal Growth Inhibitory Concentration (GI50) of this compound in Parental and Resistant AML Cell Lines
| Cell Line | Parental GI50 (nM) | Resistant GI50 (nM) |
| MOLM14 | 4.6 | 149.8 |
| HL-60 | 5.8 | 164.0 |
| MV4;11 | 4.6 | 42.8 |
| K562 | 14.1 | 1265.8 |
| HEL | 17.7 | 277.7 |
Data summarized from a study on this compound resistance in AML cell lines.[1]
Experimental Protocols
Western Blot Analysis of PLK1 and Phospho-PLK1
This protocol is a general guideline for assessing protein expression and phosphorylation levels.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PLK1 and phospho-PLK1 (Thr210) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: this compound inhibits PLK1 kinase activity, preventing substrate phosphorylation and leading to G2/M arrest and apoptosis.
Caption: The logic behind why total p-PLK1 is a poor biomarker for this compound efficacy.
Alternative Biomarkers and Future Directions
Given the limitations of PLK1 phosphorylation as a biomarker, the field is exploring other avenues to predict response to this compound and other PLK1 inhibitors. Some promising areas of investigation include:
-
p53 Status: Some studies suggest that the tumor suppressor p53 status may influence sensitivity to this compound, with p53 wild-type cells showing greater sensitivity in some contexts.[6]
-
ARID1A Deficiency: Loss of the tumor suppressor ARID1A has been identified as a potential biomarker that sensitizes cells to PLK1 inhibitors through a novel mechanism related to mitochondrial metabolism.[7]
-
Precision Medicine Platforms: Ex vivo drug sensitivity screening of patient-derived cancer cells is being explored to identify responders to this compound in a biomarker-agnostic manner.[8][9]
Researchers are encouraged to investigate these alternative biomarkers and approaches to better stratify patients and improve the clinical outcomes of this compound treatment.
References
- 1. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. ashpublications.org [ashpublications.org]
- 9. precisionmedicineonline.com [precisionmedicineonline.com]
Validation & Comparative
Comparing Volasertib vs other PLK1 inhibitors in vitro
An In-Depth In Vitro Comparison of Volasertib and Other PLK1 Inhibitors
Polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of mitosis, and its overexpression is a common feature in a wide range of human cancers, correlating with poor prognosis. This has established PLK1 as a promising target for anticancer therapies. This compound (BI 6727) is a potent and selective PLK1 inhibitor that has undergone extensive preclinical and clinical evaluation. This guide provides a detailed in vitro comparison of this compound against other notable PLK1 inhibitors, supported by experimental data and protocols.
Mechanism of Action of PLK1 Inhibitors
This compound is a dihydropteridinone derivative that acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PLK1.[1][2] This inhibition disrupts the kinase's function in regulating cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.[2][3] Interestingly, while this compound inhibits PLK1 in both normal and cancerous cells, it induces irreversible cell death primarily in cancer cells. In normal cells, the inhibition leads to a temporary and reversible cell cycle arrest.[2] Other PLK1 inhibitors, such as BI 2536, GSK461364, and Onvansertib, also function as ATP-competitive inhibitors, targeting the kinase domain of the protein.[4][5] A different class of inhibitors targets the Polo-Box Domain (PBD) of PLK1, which could offer greater specificity.[6]
Comparative Inhibitory Potency
The in vitro potency of PLK1 inhibitors is typically assessed through two primary measures: the half-maximal inhibitory concentration (IC50) in cell-free kinase assays, which measures direct enzyme inhibition, and the half-maximal effective concentration (EC50) or growth inhibition (GI50) in cell-based assays, which reflects the compound's activity in a cellular context.
Kinase Inhibition (IC50)
This compound is a highly potent inhibitor of PLK1 with an IC50 value of 0.87 nM in cell-free assays.[7][8] It also demonstrates selectivity for PLK1 over other members of the Polo-like kinase family, PLK2 and PLK3, with IC50 values of 5 nM and 56 nM, respectively.[7][8] This indicates a 6-fold and 65-fold greater selectivity for PLK1 over PLK2 and PLK3.[7]
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound (BI 6727) | PLK1 | 0.87 | [7][8] |
| PLK2 | 5 | [7][8] | |
| PLK3 | 56 | [7][8] | |
| Onvansertib (NMS-P937) | PLK1 | 36 | [6] |
| BI 2536 | PLK1 | Data not available in provided search results | |
| GSK461364 | PLK1 | Data not available in provided search results | |
| Rigosertib | PLK1 | Data not available in provided search results |
Note: IC50 values can vary between different assay conditions.
Cellular Antiproliferative Activity (EC50/GI50)
The efficacy of PLK1 inhibitors has been demonstrated across a wide array of cancer cell lines. This compound consistently shows potent antiproliferative activity at low nanomolar concentrations.
| Inhibitor | Cell Line | Cancer Type | EC50/IC50 (nM) | Reference |
| This compound (BI 6727) | HCT116 | Colon Cancer | 23 | [7] |
| NCI-H460 | Lung Cancer | 21 | [7] | |
| BRO | Melanoma | 11 | [7] | |
| GRANTA-519 | Lymphoma | 15 | [7] | |
| HL-60 | Leukemia | 32 | [7] | |
| THP-1 | Leukemia | 36 | [7] | |
| Raji | Lymphoma | 37 | [7] | |
| A549 (p53 wt) | NSCLC | ~18 | [9] | |
| A549-920 (p53 kd) | NSCLC | >85 | [9] | |
| Onvansertib | SCLC Cell Lines | Small Cell Lung Cancer | Nanomolar range | [10][11] |
| MCAS, EFO27, JHOM1 | Ovarian Cancer | Nanomolar range | [12] | |
| Rigosertib | SCLC Cell Lines | Small Cell Lung Cancer | Nanomolar range | [10][11] |
| BI 2536 | RT4, 5637, T24 | Bladder Cancer | Variable | [13] |
| GSK461364 | RT4, 5637, T24 | Bladder Cancer | Variable | [13] |
Studies have shown that the p53 tumor suppressor status may influence sensitivity to this compound, with p53 wild-type non-small-cell lung cancer (NSCLC) cells being more sensitive than those with non-functional p53.[9] In contrast, other studies in small cell lung cancer (SCLC) found an association between greater efficacy of PLK1 inhibitors and inactivating TP53 mutations.[10][11]
Signaling Pathways and Experimental Workflows
To understand the context of PLK1 inhibition, it is crucial to visualize the relevant biological pathways and the experimental procedures used for inhibitor evaluation.
Caption: Simplified PLK1 signaling pathway in mitosis.
Caption: Workflow for in vitro comparison of PLK1 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of in vitro studies. Below are outlines for key experimental protocols.
Cell Proliferation/Viability Assay (XTT Method)
This assay measures the metabolic activity of viable cells to determine cytotoxicity.
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Cell Seeding: Plate cancer cells (e.g., RT4, 5637, T24 bladder cancer cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of PLK1 inhibitors (e.g., this compound, BI 2536, GSK461364) or a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture to each well.
-
Incubation: Incubate for a further 4 hours to allow for the conversion of XTT to a formazan salt by metabolically active cells.
-
Data Acquisition: Measure the absorbance of the formazan product using a spectrophotometer at a wavelength of 450 nm (with a reference wavelength of 620 nm).
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the EC50/IC50 values using non-linear regression analysis.[13]
Cell-Free Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
-
Reaction Setup: Prepare a reaction mixture in a suitable assay plate containing recombinant PLK1 enzyme, a specific substrate (e.g., a peptide), and ATP.
-
Inhibitor Addition: Add serial dilutions of the PLK1 inhibitors (e.g., this compound) to the reaction wells.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or fluorescence/luminescence-based detection systems (e.g., ADP-Glo™ Kinase Assay).
-
Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration compared to a no-inhibitor control. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[7]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
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Cell Treatment: Culture cells and treat them with the PLK1 inhibitor at a specific concentration (e.g., 100 nM this compound) for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cellular DNA with a fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
-
Analysis: Quantify the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest induced by PLK1 inhibition.[3][14]
Conclusion
In vitro studies consistently demonstrate that this compound is a highly potent inhibitor of PLK1, exhibiting low nanomolar efficacy in both enzymatic and cellular assays across a multitude of cancer types.[7][15] It shows greater selectivity for PLK1 over PLK2 and PLK3.[7] When compared to other PLK1 inhibitors like Onvansertib and Rigosertib, this compound shows comparably strong in vitro cytotoxicity.[10][11] While the first-generation inhibitor BI 2536 showed promise, its development was discontinued in favor of this compound, which possesses a better pharmacokinetic profile.[4][16] The choice of inhibitor for further translational studies may depend on factors such as oral bioavailability, specificity, and the genetic background of the tumor, such as its p53 status.[9][17] The provided protocols and data serve as a foundational guide for researchers evaluating PLK1 inhibitors for cancer therapy.
References
- 1. targetedonc.com [targetedonc.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. Shedding light on the binding mechanism of kinase inhibitors BI-2536, Volasetib and Ro-3280 with their pharmacological target PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro targeting of Polo-like kinase 1 in bladder carcinoma: Comparative effects of four potent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phase I trial of this compound, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Vulnerabilities: A Guide to Combining Volasertib and PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies that exploit synergistic interactions between targeted agents. This guide provides a comprehensive comparison of the Polo-like kinase 1 (PLK1) inhibitor, Volasertib, with phosphoinositide 3-kinase (PI3K) inhibitors, supported by experimental data. The focus is on the synergistic effects observed in various cancer models, particularly in Acute Myeloid Leukemia (AML), and the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Efficacy
The combination of this compound with PI3K inhibitors has demonstrated significant synergistic or additive effects in preclinical studies. The synergy is often quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
A key study investigated the effects of this compound in combination with the pan-PI3K inhibitor LY294002 in several AML cell lines. The results, summarized below, highlight that the synergistic effect is particularly potent in cell lines exhibiting an upregulation of phosphorylated AKT (pAKT) upon this compound treatment, suggesting that pAKT could serve as a predictive biomarker for this combination therapy.[2]
Table 1: Combination Index (CI) of this compound and LY294002 in AML Cell Lines
| Cell Line | Combination Effect | Finding |
| KG1 | Synergistic/Additive | The addition of LY294002 to this compound showed synergistic or additive effects.[2] |
| Marimo | Synergistic/Additive | The combination of this compound and LY294002 resulted in synergistic or additive effects.[2] |
| HL-60 | Synergistic/Additive | A synergistic or additive effect was observed with the combined treatment.[2] |
| Primary AML Cells | Synergistic | The combination of this compound and LY294002 provides synergistic effects in primary AML cells.[2] |
Data extracted from a study by Adachi et al., which utilized CompuSyn software for CI calculation. A CI value of less than 0.9 was considered synergistic.[2]
Underlying Mechanism of Synergy: A Signaling Pathway Perspective
This compound is a potent inhibitor of PLK1, a critical regulator of mitosis.[3][4][5] Inhibition of PLK1 leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][6] The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell survival, proliferation, and growth.[7][8]
Interestingly, studies have revealed a crosstalk between these two pathways. In some AML cell lines, the administration of this compound leads to an upregulation of pAKT, which is a marker of PI3K pathway activation.[2] This upregulation of a pro-survival pathway may act as a resistance mechanism to this compound monotherapy. By co-administering a PI3K inhibitor, this escape mechanism is blocked, leading to a more potent anti-cancer effect. This synergistic interaction highlights a synthetic lethal relationship between the inhibition of PLK1 and the PI3K/AKT pathway.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of this compound and PI3K inhibitor synergy.
Cell Viability and Synergy Assessment
A common workflow to determine the synergistic effect of two compounds on cell viability is outlined below.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound, the PI3K inhibitor (e.g., LY294002), and a combination of both at a fixed ratio.
-
Treatment: Add the drug solutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reading: Add the CellTiter-Glo® Reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (GI50/IC50) values for each treatment. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.[2][9]
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, a PI3K inhibitor, or the combination for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in protein expression and phosphorylation status, providing insights into the mechanism of action.
Protocol: Western Blotting for pAKT and PLK1
-
Protein Extraction: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAKT, total AKT, PLK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The combination of this compound with PI3K inhibitors represents a promising therapeutic strategy, particularly for malignancies like AML where the PI3K/AKT pathway may serve as an escape route upon PLK1 inhibition. The synergistic effects are supported by robust preclinical data. Future research should focus on identifying predictive biomarkers, such as pAKT levels, to select patient populations most likely to benefit from this combination. Furthermore, clinical trials are necessary to validate these preclinical findings and to establish the safety and efficacy of this combination in cancer patients.
References
- 1. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Calculation of the Combination Index (CI) [bio-protocol.org]
Volasertib Demonstrates Efficacy in Cytarabine-Resistant Acute Myeloid Leukemia Models, Offering a Potential Therapeutic Alternative
For Immediate Release
Shanghai, China – November 7, 2025 – New comparative analysis reveals that volasertib, a potent inhibitor of Polo-like kinase 1 (PLK1), maintains its cytotoxic efficacy in acute myeloid leukemia (AML) models that have developed resistance to the standard chemotherapeutic agent, cytarabine. This finding positions this compound as a promising therapeutic strategy for patients with relapsed or refractory AML, a patient population with limited treatment options.
This compound's mechanism of action, which involves the induction of mitotic arrest and subsequent apoptosis, proves effective even in cells that have ceased to respond to cytarabine. This guide provides a comprehensive comparison of this compound's performance against other therapeutic approaches in cytarabine-resistant AML, supported by experimental data and detailed protocols for key assays.
Comparative Efficacy of this compound in AML Cell Lines
This compound has demonstrated potent anti-proliferative activity across a range of AML cell lines. The half-maximal growth inhibitory concentrations (GI₅₀) for this compound are presented in the table below, including data from both parental and this compound-resistant cell lines. Of note is the significant increase in GI₅₀ values in the resistant sublines, indicating acquired resistance to this compound through mechanisms such as mutations in the PLK1 ATP-binding domain or overexpression of the multidrug resistance protein 1 (MDR1).[1]
| Cell Line | Type | GI₅₀ of this compound (nM) |
| MOLM14 | Parental | 4.6 |
| MOLM14 | This compound-Resistant | 149.8 |
| HL-60 | Parental | 5.8 |
| HL-60 | This compound-Resistant | 164.0 |
| MV4;11 | Parental | 4.6 |
| MV4;11 | This compound-Resistant | 42.8 |
| K562 | Parental | 14.1 |
| K562 | This compound-Resistant | 1265.8 |
| HEL | Parental | 17.7 |
| HEL | This compound-Resistant | 277.7 |
Data sourced from Adachi, et al. (2017).[1]
Mechanism of Action: Induction of Mitotic Arrest and Apoptosis
This compound's primary mechanism of action is the inhibition of PLK1, a key regulator of the cell cycle.[2] This inhibition leads to a G2/M phase arrest, preventing cancer cells from completing mitosis and ultimately triggering apoptosis.[2] Experimental data from cell cycle analysis using propidium iodide staining consistently shows a significant increase in the proportion of cells in the G2/M and sub-G1 (apoptotic) phases following treatment with this compound.
Signaling Pathway of this compound in AML
The following diagram illustrates the PLK1 signaling pathway and the mechanism of action of this compound in inducing mitotic arrest in AML cells.
References
Combination Therapy of Volasertib and Azacitidine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Volasertib and Azacitidine combination therapy against their use as monotherapies and other alternatives. The information is supported by experimental data from clinical trials, with a focus on Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).
Executive Summary
The combination of this compound, a Polo-like kinase 1 (PLK1) inhibitor, and Azacitidine, a DNA methyltransferase inhibitor, has been investigated as a potential therapeutic strategy for myeloid malignancies. Preclinical studies have suggested synergistic effects, and early-phase clinical trials have shown preliminary activity. However, the development of this combination has been hampered by the premature termination of key clinical trials. This guide synthesizes the available efficacy data, details the experimental protocols of pivotal studies, and visualizes the underlying mechanisms of action to provide a comprehensive resource for the research community.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative data from clinical trials to facilitate a clear comparison of the different therapeutic approaches.
Table 1: Efficacy of this compound and Azacitidine Combination Therapy in MDS/CMML
| Clinical Trial | Patient Population | Treatment Regimen | Objective Response Rate (ORR) |
| NCT01957644 (Phase I) [1] | Intermediate-2 or high-risk MDS or CMML | This compound (250-350 mg, Days 1 & 15) + Azacitidine (75 mg/m², Days 1-7) of a 28-day cycle | 25% |
| NCT02201329 (Phase I) [1] | Intermediate-2 or high-risk MDS or CMML | This compound (200-300 mg, Days 1 & 15) + Azacitidine (75 mg/m², Days 1-7) of a 28-day cycle | 40% |
Table 2: Efficacy of this compound Monotherapy and in Combination with Low-Dose Cytarabine (LDAC) in AML
| Clinical Trial | Patient Population | Treatment Regimen | Complete Remission (CR) / CR with Incomplete Blood Count Recovery (CRi) | Median Overall Survival (OS) | Median Event-Free Survival (EFS) |
| Phase I/II (Monotherapy Arm) [2][3] | Relapsed/Refractory AML | This compound (≥350 mg) | 25% (4/16 patients with CRi) | Not Reported | Not Reported |
| Phase I (Japanese Patients) [4] | Relapsed/Refractory AML | This compound (350-450 mg) | 31.6% (6/19 patients with CR/CRi) | Not Reported | Not Reported |
| Phase II (Combination Arm) | Untreated AML (ineligible for intensive therapy) | This compound + LDAC | 31.0% | 8.0 months | 5.6 months |
| Phase II (Control Arm) | Untreated AML (ineligible for intensive therapy) | LDAC alone | 13.3% | 5.2 months | 2.3 months |
Table 3: Efficacy of Azacitidine Monotherapy in AML and High-Risk MDS/CMML
| Study | Patient Population | Treatment Regimen | Key Efficacy Outcomes |
| Retrospective Study [5] | Elderly AML (unfit for intensive chemotherapy) | Azacitidine (100 mg daily, Days 1-7) of a 28-day cycle | Median OS: 13.2 months; 3-year OS rate: 30.3% |
| SWOG S1117 (Phase II) [4] | Higher-risk MDS or CMML | Azacitidine (75 mg/m², Days 1-7) of a 28-day cycle | ORR: ~38-55%; Median OS: 15-17 months |
| Systematic Review & Meta-analysis [6] | Treatment-naïve, higher-risk MDS | Azacitidine monotherapy | Pooled ORR: 44-55%; Pooled CR rate: 16%; Pooled median OS: 16.4 months |
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for interpreting the efficacy data.
This compound and Azacitidine Combination Therapy (NCT01957644)
-
Study Design: A Phase I, open-label, dose-escalation trial.[7]
-
Patient Population: Adult patients with previously untreated, intermediate-2 or high-risk Myelodysplastic Syndrome (MDS) or Chronic Myelomonocytic Leukemia (CMML) who were not eligible for hematopoietic stem cell transplantation.[7]
-
Treatment Protocol:
-
Primary Outcome Measures: To determine the maximum tolerated dose (MTD) of this compound in combination with Azacitidine.[7]
-
Secondary Outcome Measures: Preliminary efficacy, including overall response rate (ORR).[1]
This compound Monotherapy in AML (Phase I/II)
-
Study Design: A Phase I/II, open-label study.[2]
-
Patient Population: Patients with relapsed or refractory Acute Myeloid Leukemia (AML) who were considered ineligible for intensive salvage treatment.[2]
-
Treatment Protocol: this compound was administered as an intravenous infusion. In the monotherapy arm, doses were escalated, with anti-leukemic activity observed at doses of ≥350 mg.[2][3]
-
Primary Outcome Measures: To determine the MTD of this compound monotherapy.[2]
-
Secondary Outcome Measures: Anti-leukemic activity, including complete remission (CR) and CR with incomplete blood count recovery (CRi).[2]
Azacitidine Monotherapy in Elderly AML
-
Study Design: A retrospective analysis.[5]
-
Patient Population: Elderly patients (age 56-82) with AML who were unfit for intensive chemotherapy.[5]
-
Treatment Protocol: Patients received a flat dose of 100 mg of Azacitidine subcutaneously daily for 7 days in a 28-day cycle.[5]
-
Primary Outcome Measures: Overall survival (OS), median survival, and treatment response.[5]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the mechanisms of action of this compound and Azacitidine.
Figure 1. this compound inhibits PLK1, leading to mitotic arrest and apoptosis.
Figure 2. Azacitidine inhibits DNMT, leading to DNA hypomethylation.
Experimental Workflow
The diagram below outlines a typical workflow for the Phase I clinical trials of this compound and Azacitidine combination therapy.
Figure 3. Workflow of the this compound + Azacitidine Phase I trials.
References
- 1. Prolonged responses in patients with MDS and CMML treated with azacitidine and etanercept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA methyltransferase inhibitor exposure–response: Challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. Azacitidine regulates DNA methylation of GADD45γ in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical outcomes associated with azacitidine (AZA) monotherapy for treatment-naïve, higher-risk myelodysplastic syndrome (HR-MDS): A systematic literature review and meta-analysis. - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
Volasertib's Efficacy: A Comparative Analysis in p53 Wild-Type vs. Mutant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Volasertib (BI 6727), a potent and selective inhibitor of Polo-like kinase 1 (PLK1), has demonstrated significant anti-tumor activity in various preclinical and clinical settings.[1][2][3][4][5] PLK1, a key regulator of mitotic progression, is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[1][2][6] Emerging evidence suggests that the tumor suppressor protein p53 status is a critical determinant of cellular response to this compound, influencing the ultimate fate of cancer cells following treatment. This guide provides a comprehensive comparison of this compound's efficacy in p53 wild-type (p53-WT) versus p53 mutant (p53-MT) or deficient cells, supported by experimental data and detailed methodologies.
Differential Cellular Responses to this compound
The functional status of p53 significantly impacts the cellular outcomes of PLK1 inhibition by this compound. In general, cancer cells with wild-type p53 exhibit greater sensitivity to this compound compared to their p53-mutant or -deficient counterparts.[1][2] The primary mechanisms of action diverge, with p53-WT cells predominantly undergoing apoptosis and cellular senescence, while p53-MT cells are more prone to mitotic arrest.[1][2]
-
p53 Wild-Type Cells: In the presence of functional p53, this compound-induced mitotic stress activates p53-dependent signaling pathways.[7][8] This activation leads to the transcription of target genes that promote programmed cell death (apoptosis) and irreversible growth arrest (senescence).[1][2][8] Consequently, p53-WT cells are more effectively eliminated by this compound treatment.
-
p53 Mutant/Deficient Cells: In cells lacking functional p53, the apoptotic and senescent responses to this compound are significantly attenuated.[1][8][9] Instead, these cells tend to accumulate in the G2/M phase of the cell cycle, a phenomenon known as mitotic arrest.[1][10] While this arrest can inhibit proliferation, some cells may eventually escape mitosis, leading to aneuploidy and potential therapeutic resistance.[8] However, some conflicting reports suggest that in certain contexts, p53 inactivation might increase sensitivity to PLK1 inhibitors.[7]
Quantitative Analysis of this compound's Efficacy
The differential sensitivity to this compound based on p53 status has been quantified in numerous studies using various cancer cell lines. The following tables summarize key experimental data.
Table 1: In Vitro Growth Inhibition (IC50) of this compound
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Significantly lower than p53-deficient/mutant counterparts | [1][2] |
| A549-NTC | Non-Small Cell Lung Cancer | Wild-Type (Control) | 17.87 ± 0.40 | [10] |
| A549-920 | Non-Small Cell Lung Cancer | Knockdown | 27.59 ± 5.77 | [10] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Mutant | Significantly higher than p53 wild-type | [1][2] |
| LNCaP | Prostate Cancer | Wild-Type | More sensitive than p53-knockdown cells | [9][11] |
| PC3 | Prostate Cancer | Null | Less sensitive than PC3 with introduced wild-type p53 | [9][11] |
| DU145 | Prostate Cancer | Mutant | Less sensitive than p53-knockdown DU145 cells | [9][11] |
| HCT116 p53+/+ | Colorectal Cancer | Wild-Type | Less sensitive than p53-/- cells in one study | [12] |
| HCT116 p53-/- | Colorectal Cancer | Null | More sensitive than p53+/+ cells in one study | [12] |
| U937 (WT PLK1) | Leukemia | Not Specified | 37.1 | [13] |
| U937 (F183L PLK1) | Leukemia | Not Specified | 363.6 | [13] |
| U937 (L59W PLK1) | Leukemia | Not Specified | 1150.9 | [13] |
Note: IC50 values can vary depending on experimental conditions such as treatment duration and assay method.
Table 2: Cell Cycle and Apoptosis Analysis
| Cell Line | p53 Status | Treatment | G2/M Arrest | Apoptosis (Sub-G1) | Senescence | Reference |
| A549 | Wild-Type | This compound | Less pronounced | Predominantly induced | Predominantly induced | [1][2] |
| A549-920 | Knockdown | This compound | More pronounced | Reduced | Reduced | [1][10] |
| NCI-H1975 | Mutant | This compound | More pronounced | Reduced | Reduced | [1] |
| LNCaP | Wild-Type | This compound | - | Induced | - | [9] |
| LNCaP-siP53 | Knockdown | This compound | - | Reduced | - | [9] |
| DU145 | Mutant | This compound | - | Attenuated | - | [9] |
| DU145-siP53 | Knockdown | This compound | - | Enhanced | - | [9] |
| HCT116 p53+/+ | Wild-Type | This compound | - | Strongly induced | - | [8] |
| HCT116 p53-/- | Null | This compound | Mitotic arrest with less apoptosis | Reduced | - | [8] |
Signaling Pathways and Experimental Workflows
The interplay between this compound and the p53 pathway is complex. The following diagrams illustrate the key signaling events and a typical experimental workflow for assessing this compound's efficacy.
Caption: this compound's differential mechanism in p53-WT vs. p53-MT cells.
Caption: Experimental workflow for comparing this compound's efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of the key experimental protocols commonly used to evaluate the efficacy of this compound.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, NCI-H1975) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Cell Cycle Analysis (Propidium Iodide - PI Staining and Flow Cytometry)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. The sub-G1 peak is indicative of apoptotic cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Senescence-Associated β-Galactosidase Staining
-
Cell Culture and Treatment: Plate cells in multi-well plates and treat with this compound for an extended period (e.g., 72 hours).
-
Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining: Wash the fixed cells and incubate with the β-galactosidase staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).
-
Visualization: Observe the cells under a microscope and count the number of blue-stained (senescent) cells.
-
Quantification: Calculate the percentage of senescent cells relative to the total number of cells.
Conclusion
The tumor suppressor p53 is a significant modulator of the cellular response to the PLK1 inhibitor this compound. In general, p53 wild-type cancer cells are more sensitive to this compound, undergoing apoptosis and senescence, which are potent mechanisms of tumor suppression.[1][2][8] Conversely, p53 mutant or deficient cells often exhibit resistance, primarily through mitotic arrest, which may not always lead to cell death.[1][8][9] These findings underscore the importance of p53 status as a potential predictive biomarker for this compound therapy.[1][2] For drug development professionals, this suggests that patient stratification based on p53 mutation status could be a viable strategy to enhance the clinical efficacy of this compound and other PLK1 inhibitors. Further research into combination therapies that can overcome the resistance observed in p53-mutant tumors is warranted.
References
- 1. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro study of the Polo-like kinase 1 inhibitor this compound in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 7. Frontiers | The status of p53 affects the efficacy of PLK1 inhibitor BI6727 in prostate cancer cells [frontiersin.org]
- 8. Polo-like kinase 1 inhibitors, mitotic stress and the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The status of p53 affects the efficacy of PLK1 inhibitor BI6727 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The status of p53 affects the efficacy of PLK1 inhibitor BI6727 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In Vivo Showdown: A Comparative Analysis of Volasertib and Onvansertib in SCLC Models
For researchers and drug development professionals navigating the landscape of Small Cell Lung Cancer (SCLC) therapeutics, the Polo-like kinase 1 (PLK1) inhibitors Volasertib and Onvansertib have emerged as promising candidates. A recent head-to-head preclinical study provides critical in vivo comparative data, offering insights into their potential efficacy in this aggressive malignancy.
This guide synthesizes the available preclinical data, presenting a direct comparison of this compound and Onvansertib in SCLC models. We delve into their mechanisms of action, summarize key quantitative outcomes in structured tables, detail the experimental protocols employed, and visualize the underlying biological and experimental frameworks.
Mechanism of Action: Targeting the Mitotic Engine
Both this compound and Onvansertib are potent and selective inhibitors of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1][2] By inhibiting PLK1, these drugs disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in cancer cells.[3][4] This targeted approach is particularly relevant in cancers like SCLC, which are characterized by rapid cell proliferation. Onvansertib is highlighted as a highly selective PLK1 inhibitor with over 5000-fold selectivity for PLK1 over PLK2 and PLK3.[5]
References
Volasertib in Combination with Chemotherapy: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of clinical trial results for volasertib in combination with chemotherapy against alternative treatments for Acute Myeloid Leukemia (AML) and advanced solid tumors. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the underlying biological pathways.
This compound: Targeting the Cell Cycle through PLK1 Inhibition
This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[1][2] By binding to the ATP-binding pocket of PLK1, this compound disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[2][3] This targeted mechanism of action has shown promise in preclinical models of both hematological malignancies and solid tumors.[4][5] The FDA granted Breakthrough Therapy designation to this compound in combination with low-dose cytarabine for certain AML patients.[1]
Clinical Trial Results: A Comparative Analysis
Acute Myeloid Leukemia (AML) in Elderly Patients Unfit for Intensive Chemotherapy
A key area of investigation for this compound has been in older adult patients with newly diagnosed AML who are not eligible for intensive induction therapy. The pivotal phase 2 and subsequent phase 3 (POLO-AML-2) trials evaluated this compound in combination with low-dose cytarabine (LDAC) against LDAC alone.
Table 1: Comparison of this compound + LDAC vs. LDAC Alone in Elderly AML Patients
| Endpoint | This compound + LDAC | LDAC + Placebo | Trial |
| Objective Response Rate (ORR) | 25.2% - 31.0% | 13.3% - 16.8% | Phase 2 & 3[6][7][8] |
| Complete Remission (CR) + CR with incomplete blood count recovery (CRi) | 31.0% | 13.3% | Phase 2[6][8] |
| Median Overall Survival (OS) | 5.6 - 8.0 months | 5.2 - 6.5 months | Phase 2 & 3[6][7][8] |
| Median Event-Free Survival (EFS) | 5.6 months | 2.3 months | Phase 2[6][8] |
| Most Common Grade ≥3 Adverse Events | Infections/Infestations (81.3%), Febrile Neutropenia (60.4%), Gastrointestinal AEs (21%) | Infections/Infestations (63.5%), Febrile Neutropenia (29.3%), Gastrointestinal AEs (7%) | Phase 3[7] |
| Fatal Adverse Events | 31.2% (most commonly infections) | 18.0% | Phase 3[7] |
While the Phase 2 trial showed promising results with improved response rates and survival, the larger Phase 3 POLO-AML-2 trial did not meet its primary endpoint of a statistically significant improvement in objective response rate at the time of the primary analysis.[7] Although a final analysis did show a statistically significant improvement in ORR, this did not translate into an overall survival benefit, which may have been impacted by a higher rate of fatal infections in the this compound arm.[7]
Alternative Treatment: Standard Intensive Induction Chemotherapy ("7+3" Regimen)
For eligible patients, the standard of care for AML induction therapy is a combination of cytarabine and an anthracycline, commonly known as the "7+3" regimen. This intensive chemotherapy approach generally yields higher remission rates in younger, fitter patients.
Table 2: Typical Outcomes for Standard "7+3" Induction in AML
| Endpoint | "7+3" Regimen (e.g., Cytarabine + Daunorubicin) |
| Complete Remission (CR) Rate | 60% - 80% (in younger adults) |
| Median Overall Survival (OS) | Varies significantly with age and risk factors |
| Common Grade ≥3 Adverse Events | Myelosuppression (neutropenia, thrombocytopenia, anemia), infections, mucositis, nausea, vomiting |
Note: Direct comparison of "7+3" outcomes with the this compound + LDAC trials is challenging due to the different patient populations (intensive therapy-eligible vs. ineligible).
Advanced Solid Tumors
This compound has also been investigated in combination with platinum-based chemotherapy in patients with heavily pretreated advanced solid tumors. A phase 1 dose-escalation trial evaluated its safety and preliminary efficacy.
Table 3: this compound in Combination with Platinum Agents in Advanced Solid Tumors
| Endpoint | This compound + Cisplatin (n=30) | This compound + Carboplatin (n=31) | Trial |
| Partial Response (PR) | 2 patients | 2 patients | Phase 1[1][5] |
| Stable Disease (SD) | 11 patients | 6 patients | Phase 1[1][5] |
| Most Common Cycle 1 Dose-Limiting Toxicities (DLTs) | Thrombocytopenia, Neutropenia, Fatigue | Thrombocytopenia, Neutropenia, Fatigue | Phase 1[1][5] |
| Maximum Tolerated Dose (MTD) | This compound 300 mg + Cisplatin 100 mg/m² | This compound 300 mg + Carboplatin AUC6 | Phase 1[1][5] |
Alternative Treatments for Platinum-Resistant Solid Tumors
For patients with platinum-resistant solid tumors, such as ovarian cancer, treatment options often involve single-agent non-platinum chemotherapy.
Table 4: Efficacy of Single-Agent Chemotherapy in Platinum-Resistant Ovarian Cancer
| Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Pegylated Liposomal Doxorubicin | 10% - 20% | 3.1 - 3.9 months |
| Paclitaxel | 15% - 22% | 3.0 - 3.5 months |
| Topotecan | 13% - 14% | 3.1 - 4.5 months |
| Gemcitabine | 13% - 19% | 3.6 - 4.7 months |
Note: These are general outcomes from various studies and not from a direct head-to-head comparison with the this compound combination.[9][10]
Experimental Protocols
This compound + Low-Dose Cytarabine (POLO-AML-2)
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.[7][11]
-
Patient Population: Patients aged 65 years or older with previously untreated AML who were ineligible for intensive remission induction therapy.[7][11]
-
Treatment Arms:
-
This compound Arm: this compound 350 mg administered as a 2-hour intravenous infusion on days 1 and 15 of a 4-week cycle, in combination with low-dose cytarabine (LDAC) 20 mg administered subcutaneously twice daily on days 1-10.[7]
-
Placebo Arm: Placebo administered intravenously on days 1 and 15, in combination with LDAC as above.[7]
-
-
Primary Endpoint: Objective response rate (ORR), defined as complete remission (CR) or CR with incomplete blood count recovery (CRi).[7]
-
Key Secondary Endpoint: Overall survival (OS).[7]
This compound + Platinum Agents in Solid Tumors (NCT00969761)
-
Study Design: A phase 1, open-label, 3+3 dose-escalation trial.[1][5]
-
Patient Population: Patients with advanced/metastatic solid tumors who had progressed on standard therapies.[1]
-
Treatment Arms:
-
Arm A: this compound (100-350 mg) as a single intravenous infusion on day 1, in combination with cisplatin (60-100 mg/m²) on day 1 of a 3-week cycle.[1]
-
Arm B: this compound (100-350 mg) as a single intravenous infusion on day 1, in combination with carboplatin (AUC4-6) on day 1 of a 3-week cycle.[1]
-
-
Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of the combinations.[1]
Signaling Pathway and Experimental Workflow
PLK1 Signaling Pathway
This compound exerts its effect by inhibiting PLK1, a crucial kinase in the regulation of the cell cycle. The diagram below illustrates the central role of PLK1 in mitotic progression and its interaction with other key cellular proteins.
Caption: Simplified PLK1 signaling pathway in cell cycle regulation.
Experimental Workflow for a Phase 3 Clinical Trial
The following diagram outlines a typical workflow for a randomized, double-blind, placebo-controlled phase 3 clinical trial, such as the POLO-AML-2 study.
Caption: Phase 3 randomized controlled trial workflow.
References
- 1. Overcoming the challenges of drug development in platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epibrain.info [epibrain.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. New Connections Between Old Pathways: PDK1 Signaling Promotes Cellular Transformation through PLK1-Dependent MYC Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized, phase 2 trial of low-dose cytarabine with or without this compound in AML patients not suitable for induction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Platinum Resistance in Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Navigating the Safe Disposal of Volasertib: A Procedural Guide
The proper disposal of Volasertib, an investigational polo-like kinase 1 (PLK1) inhibitor, is a critical component of laboratory safety and environmental responsibility.[1][2][3] As a potent substance with specific handling requirements, adherence to established protocols is paramount for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Profile of this compound
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. The following table summarizes the key hazard information derived from safety data sheets (SDS).
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity - Oral (Category 2) | H300: Fatal if swallowed[4] | P501: Dispose of contents/container in accordance with local regulation.[5] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[4] | P501: Dispose of contents/container to an approved waste disposal plant.[6] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[4] | |
| Toxic to Reproduction (Category 2) | H361: Suspected of damaging fertility or the unborn child[4] | |
| Specific Target Organ Toxicity - Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure[4] |
General Disposal Procedures for Investigational Drugs like this compound
The following procedures are based on general best practices for the disposal of hazardous and investigational drugs.[7][8][9] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific guidance provided by the drug sponsor or manufacturer for protocols tailored to your location and study.
Step 1: Personnel Training and Personal Protective Equipment (PPE)
All personnel handling this compound waste must be trained in chemical waste management.[7] Appropriate PPE, including gloves, lab coats, and eye protection, must be worn at all times to prevent exposure.
Step 2: Waste Segregation and Containerization
-
Do not mix this compound waste with non-hazardous trash.
-
All materials contaminated with this compound, including empty or partially used vials, syringes, contaminated labware (e.g., pipettes, tubes), and contaminated PPE, must be disposed of as hazardous waste.[9]
-
Select a compatible, leak-proof hazardous waste container. For sharps such as needles and syringes, a designated sharps container must be used.[10]
-
Original containers (vials, ampules) do not need to be emptied and can be placed directly into the hazardous waste container.[7][9]
Step 3: Labeling of Hazardous Waste Containers
-
Affix a "HAZARDOUS WASTE" label to each container.[7]
-
The label must be completed with the following information:
-
Principal Investigator (PI) name
-
Laboratory location (building and room number)
-
Contact phone number
-
Full chemical name ("this compound") and concentration, if applicable. Avoid abbreviations.[7]
-
Step 4: Storage of Hazardous Waste
-
Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA should be a secure, designated space, such as a locked cabinet or within secondary containment.[7]
-
Ensure the SAA is registered with your institution's EHS department.[7]
Step 5: Waste Pickup and Disposal
-
Once the waste container is full, or if waste has been accumulating for a specified time limit set by your institution, arrange for pickup by your institution's EHS or a licensed hazardous waste vendor.[7][8]
-
Complete a chemical waste disposal request form as required by your institution.[7]
-
Never dispose of this compound or its containers in the regular trash or down the drain. [11][12]
Step 6: Documentation and Record Keeping
-
Maintain meticulous records of all disposed this compound, including quantities and dates of disposal.[13]
-
A certificate of destruction from the licensed waste vendor should be obtained and kept on file.[8][9]
Experimental Workflow for this compound Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a research setting.
Caption: General workflow for the disposal of this compound.
Disclaimer: The information provided here is for guidance purposes only and is based on general principles of hazardous waste disposal for investigational drugs. Always consult your institution's specific policies and procedures, the Safety Data Sheet (SDS) for this compound, and any guidelines provided by the drug's manufacturer or sponsor before handling or disposing of this substance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound for the treatment of acute myeloid leukemia: a review of preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 10. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 11. fda.gov [fda.gov]
- 12. oncolink.org [oncolink.org]
- 13. ashp.org [ashp.org]
Personal protective equipment for handling Volasertib
Essential Safety and Handling Guide for Volasertib
This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of this compound. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Safety Summary
This compound is a potent Polo-like kinase 1 (PLK1) inhibitor.[1][2] It is classified with several hazards that necessitate careful handling. According to safety data sheets, this compound is fatal if swallowed (Acute Toxicity - Oral, Category 2) and harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][4][5][6] It is also known to cause skin irritation and serious eye irritation.[3][6] Furthermore, it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[3][6]
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H300/H302 | Fatal or harmful if swallowed.[3][4][5][6] |
| Skin Irritation | H315 | Causes skin irritation.[3][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][6] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[3][6] |
| Specific Target Organ Toxicity | H373 | May cause damage to organs through prolonged or repeated exposure.[3][6] |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[5] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table outlines the recommended personal protective equipment.
| Operation | Engineering Controls | Eye/Face Protection | Hand Protection | Skin and Body Protection | Respiratory Protection |
| Handling Solid (Powder) | Use in a chemical fume hood or ventilated enclosure. | Safety glasses with side-shields or goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | NIOSH-approved respirator with a particulate filter if dust cannot be controlled. |
| Preparing Solutions | Use in a chemical fume hood. | Chemical safety goggles or a face shield if splashing is possible. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not typically required if handled in a fume hood. |
| Administering to Animals | Use in a ventilated cabinet or with local exhaust ventilation. | Safety glasses with side-shields or goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat or disposable gown. | NIOSH-approved respirator if aerosols may be generated. |
Standard Operating Procedures
General Handling and Storage
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[4][5]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[4][5] Wash hands thoroughly after handling.[4][5]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated place.[5] Store according to the manufacturer's recommendations, which may be at -20°C for powder or -80°C when in solvent.[5]
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. For large or highly aerosolized spills, contact your institution's environmental health and safety (EHS) office.
-
Don Appropriate PPE: Before cleaning, put on the appropriate PPE as outlined above, including respiratory protection if dealing with a powder.
-
Contain the Spill: For liquid spills, create a dike around the spill using absorbent materials like vermiculite or chemical spill pillows.[7] For powder spills, gently cover with a damp paper towel to avoid generating dust.
-
Absorb and Collect:
-
Decontaminate: Clean the spill area with a suitable detergent and water.[9]
-
Dispose of Waste: Collect all contaminated materials (absorbents, PPE, etc.) in a sealed, properly labeled hazardous waste container.[10]
-
Report the Incident: Report the spill to your supervisor or EHS department as per your institution's policy.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including empty containers, contaminated lab supplies, and spill cleanup materials, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste through your institution's hazardous waste program or an approved waste disposal company, in accordance with local, state, and federal regulations.[4][5]
Experimental Protocol Example: Cell Viability Assay
This is a generalized protocol for assessing the effect of this compound on cancer cell line viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[11] Create a serial dilution of this compound in a cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as one that measures metabolic activity (e.g., AlamarBlue) or ATP content.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value (the concentration at which cell growth is inhibited by 50%) by fitting the data to a dose-response curve.[11]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound(BI6727)|755038-65-4|MSDS [dcchemicals.com]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. uab.edu [uab.edu]
- 10. westlab.com [westlab.com]
- 11. selleckchem.com [selleckchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
